(-)-Strigolactone GR24
Description
Properties
CAS No. |
188062-52-4 |
|---|---|
Molecular Formula |
C₁₇H₁₄O₅ |
Molecular Weight |
298.29 |
Synonyms |
(3E,3aS,8bR)-3-[[[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; [3aS-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2- |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Discovery of (-)-Strigolactone GR24: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Strigolactone GR24, a synthetic analog of the naturally occurring strigolactones, has emerged as an indispensable tool in plant biology and agricultural research. This guide provides a comprehensive overview of the origin, discovery, and biological activities of this compound. We delve into its chemical synthesis, detailing the necessary protocols for its laboratory preparation. Furthermore, this document outlines the key experimental procedures to assess its biological functions, including its well-documented roles in seed germination, shoot branching, and hyphal branching in arbuscular mycorrhizal fungi. Quantitative data from seminal studies are presented in a structured format to facilitate comparative analysis. Finally, we provide visualizations of the strigolactone signaling pathway and experimental workflows using the DOT language to offer a clear and concise understanding of the molecular mechanisms and practical applications of this pivotal research compound.
Introduction: The Advent of a Synthetic Mimic
Natural strigolactones are a class of plant hormones that play crucial roles in regulating plant architecture, particularly the inhibition of shoot branching, and in mediating symbiotic interactions with arbuscular mycorrhizal (AM) fungi.[1] They are also key signaling molecules for the germination of parasitic weeds of the genera Striga and Orobanche, which pose a significant threat to agriculture. The low abundance of natural strigolactones in plants spurred the chemical synthesis of analogs to facilitate research into their biological functions.
GR24, a racemic mixture of two enantiomers, (+)-GR24 and (-)-GR24, was developed as a potent and stable synthetic strigolactone analog.[2] Its ease of synthesis and high bioactivity have made it the most widely used strigolactone analog in research. This guide will focus on the origin and discovery of GR24, with a particular emphasis on the (-)-enantiomer where specific data is available.
Chemical Origin: The Synthesis of GR24
The synthesis of GR24 has been refined over the years to improve efficiency and yield. The following is a generalized protocol based on established methods.
Experimental Protocol: Synthesis of rac-GR24
This protocol outlines a common synthetic route to produce the racemic mixture of GR24.
Materials:
-
1-Indanone
-
Glyoxylic acid
-
Sodium borohydride
-
2-Methylbutyrolactone
-
N-Bromosuccinimide (NBS)
-
Potassium tert-butoxide
-
Methyl formate
-
Tetrahydrofuran (THF)
-
Strong acid (e.g., HCl, H₂SO₄)
-
Non-polar solvents (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the ABC Ring System (Compound F):
-
Condensation: React 1-indanone with glyoxylic acid in a non-polar solvent under strong acidic conditions.
-
Reduction: The product from the previous step is reduced using a reducing agent like sodium borohydride.
-
Lactonization: Acid-catalyzed lactonization of the reduced product yields the tricyclic lactone (ABC ring system).
-
Condensation Salt Reaction: The ABC ring system is then reacted to form a condensation salt (Compound F).
-
-
Synthesis of the D-Ring Precursor (Compound H):
-
Dehydrogenation: 2-Methylbutyrolactone undergoes a dehydrogenation reaction.
-
Bromination: The resulting compound is brominated using NBS to yield the D-ring precursor (Compound H).
-
-
Coupling Reaction to form GR24:
-
Compound F and Compound H are dissolved in a non-polar solvent.
-
The reaction is carried out at room temperature to yield rac-GR24.
-
The final product is purified using column chromatography.
-
Note: For the enantioselective synthesis of (-)-GR24, chiral resolving agents or asymmetric synthesis strategies are employed, often involving chiral catalysts or starting materials.
Biological Discovery: Unraveling the Function of GR24
The discovery of GR24's biological activities has been pivotal in understanding strigolactone signaling. Key bioassays have been developed to characterize its effects on seed germination, shoot branching, and AM fungi interaction.
Seed Germination of Parasitic Weeds
GR24 is a potent germination stimulant for parasitic weeds like Orobanche and Striga.
Materials:
-
Orobanche spp. seeds
-
(-)-Strigolacone GR24 stock solution (in acetone or DMSO)
-
Sterile distilled water
-
Petri dishes (9 cm)
-
Sterile filter paper
-
Growth chamber or incubator (20-25°C, dark)
-
Stereomicroscope
Procedure:
-
Seed Sterilization: Surface sterilize Orobanche seeds with a solution of 1% (v/v) sodium hypochlorite for 5-10 minutes, followed by several rinses with sterile distilled water.
-
Preconditioning: Place the sterilized seeds on moist sterile filter paper in Petri dishes. Seal the dishes and incubate in the dark at 20-25°C for 7-14 days. This step is crucial to make the seeds responsive to germination stimulants.
-
GR24 Application: Prepare a dilution series of this compound in sterile distilled water. Apply the GR24 solutions to the preconditioned seeds. A negative control (sterile water) should be included.
-
Incubation: Reseal the Petri dishes and incubate in the dark at 20-25°C for another 7-10 days.
-
Germination Assessment: Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.
Inhibition of Shoot Branching
GR24 mimics the natural strigolactone function of inhibiting axillary bud outgrowth.
Materials:
-
Arabidopsis thaliana plants (wild-type and branching mutants like max4)
-
This compound stock solution
-
Micropipette
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Plant Growth: Grow Arabidopsis plants under standard conditions until they have developed several rosette leaves and are beginning to bolt.
-
GR24 Application: Apply a small volume (e.g., 1-5 µL) of this compound solution directly to the axils of the rosette leaves. A control group should be treated with the solvent only.
-
Repeat Application: Repeat the application every 2-3 days for a period of 2-3 weeks.
-
Branch Quantification: After the treatment period, count the number of rosette branches that have grown longer than a predefined length (e.g., 5 mm).
-
Data Analysis: Compare the number of branches between the GR24-treated and control plants.
Hyphal Branching in Arbuscular Mycorrhizal Fungi
GR24 stimulates the branching of hyphae from germinating spores of AM fungi, a key step in establishing symbiosis.
Materials:
-
Rhizophagus irregularis spores
-
This compound
-
Minimal medium (M) agar
-
Sterile distilled water
-
Petri dishes
-
Microscope
Procedure:
-
Spore Germination: Place sterile R. irregularis spores on M-medium agar in Petri dishes and incubate in the dark to allow for germination and initial hyphal growth.
-
GR24 Application: Prepare a solution of this compound in sterile water. Apply a small aliquot of the solution near the growing hyphae. A control with sterile water should be included.
-
Incubation: Continue to incubate the plates in the dark for several days.
-
Branching Quantification: Observe the hyphae under a microscope. Count the number of hyphal branches in a defined area or along a specific length of the main hypha.
-
Data Analysis: Compare the extent of hyphal branching between the GR24-treated and control fungi.
Quantitative Data on this compound Activity
The following tables summarize quantitative data from various studies on the biological activity of GR24.
| Plant/Fungus Species | Bioassay | GR24 Concentration | Observed Effect | Reference |
| Orobanche cumana | Seed Germination | EC₅₀ = 5.1 x 10⁻⁸ M | 50% seed germination | [3][4] |
| Phelipanche ramosa | Seed Germination | 1 mg/L | Optimal germination | [5] |
| Arabidopsis thaliana | Hypocotyl Elongation | 3 µM | Significant reduction in hypocotyl length | [6] |
| Arabidopsis thaliana | Shoot Branching | 10 nM - 1 µM | Dose-dependent reduction in branching | [7] |
| Zea mays (Maize) | Photosynthetic Rate (under drought) | 0.01 mg/L | Enhanced photosynthetic rate | [8] |
| Triticum aestivum (Wheat) | Antioxidant Enzyme Activity (under drought) | 10 µM | Enhanced activities of antioxidant enzymes | [1] |
| Rhizophagus irregularis | Hyphal Branching | 100 nM | Significant increase in hyphal branches | [9] |
Table 1: Summary of Quantitative Data on GR24 Bioactivity.
| Parameter | Wild-Type | max4 Mutant | tir3 Mutant | max4 tir3 Mutant |
| Control (No GR24) | ||||
| Number of Rosette Branches | ~4 | ~10 | ~6 | ~12 |
| 10 nM GR24 | ||||
| Number of Rosette Branches | ~3 | ~8 | ~8 | ~10 |
| 50 nM GR24 | ||||
| Number of Rosette Branches | ~3 | ~6 | ~5 | ~12 |
| 1 µM GR24 | ||||
| Number of Rosette Branches | ~2 | ~4 | ~2 | ~8 |
Table 2: Effect of GR24 on Shoot Branching in Arabidopsis thaliana Genotypes. (Data adapted from relevant studies)[7]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language.
Signaling Pathways
Experimental Workflows
Conclusion
This compound has proven to be a cornerstone in the study of strigolactone biology. Its synthetic origin has provided researchers with a readily available and highly active compound to dissect the intricate signaling pathways that govern plant development and symbiotic interactions. The experimental protocols and quantitative data presented in this guide offer a foundational resource for scientists and professionals seeking to utilize this compound in their research endeavors. The continued exploration of this and other synthetic analogs will undoubtedly lead to further breakthroughs in our understanding of plant hormones and their potential applications in agriculture and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of strigolactone on growth, photosynthetic efficiency, antioxidant activity, and osmolytes accumulation in different maize (Zea mays L.) hybrids grown under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Hyphal Branching Assay Using Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of (-)-Strigolactone GR24 at the molecular level.
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Strigolactone GR24, a synthetic analog of the naturally occurring strigolactones, plays a crucial role in a distinct signaling pathway primarily mediated by the α/β-hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2). While racemic GR24 contains both (+) and (-) enantiomers that activate different signaling cascades, this guide focuses specifically on the molecular mechanism of action of this compound. This pathway is integral to various aspects of plant development, including seed germination and seedling photomorphogenesis, and shares components with the canonical strigolactone signaling pathway, yet maintains a distinct set of downstream targets. Understanding this mechanism at a molecular level is critical for the development of novel agrochemicals and potential therapeutic agents.
This technical guide provides an in-depth overview of the this compound signaling cascade, including quantitative data on protein-ligand interactions, detailed experimental protocols for studying this pathway, and visual representations of the key molecular events.
The Core Signaling Pathway of this compound
The perception of this compound initiates a signaling cascade that culminates in the degradation of transcriptional repressors, thereby activating downstream gene expression. The key protein players in this pathway are:
-
KAI2: The primary receptor for this compound. It is an α/β-hydrolase family protein that perceives the (-)-enantiomer of GR24.[1][2]
-
MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a core component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][3] It acts as a bridge between the receptor and the downstream target proteins.
-
SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 (SMAX1-LIKE 2): These are transcriptional co-repressors and the primary targets for degradation in the KAI2-dependent signaling pathway.[1][4]
The signaling cascade is initiated by the binding of (-)-GR24 to the catalytic pocket of KAI2. This binding event is thought to induce a conformational change in KAI2, which promotes its interaction with the SCFMAX2 complex.[1] The resulting ternary complex of (-)-GR24-KAI2-SCFMAX2 then recruits SMAX1 or SMXL2, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][4] The removal of these repressors allows for the transcription of target genes that regulate various developmental processes.
Quantitative Data
The following table summarizes the available quantitative data for the interactions within the this compound signaling pathway.
| Interacting Molecules | Method | Parameter | Value | Organism/System | Reference |
| (-)-GR24 and PsKAI2A | Intrinsic Fluorescence | Kd | 115.40 ± 9.87 µM | Pisum sativum | [5] |
| (-)-GR24 and PsKAI2B | Intrinsic Fluorescence | Kd | 89.43 ± 12.13 µM | Pisum sativum | [5] |
| KAR1 and AtKAI2 | Equilibrium Microdialysis | Kd | 9.05 ± 2.03 µM | Arabidopsis thaliana | [6] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: Molecular cascade of (-)-GR24 perception and signaling.
Experimental Workflow: Yeast Two-Hybrid (Y2H) Assay
Caption: Workflow for Yeast Two-Hybrid analysis of protein interactions.
Experimental Workflow: In Vitro Degradation Assay
Caption: Workflow for in vitro analysis of SMAX1 protein degradation.
Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay for KAI2-SMAX1 Interaction
This protocol is adapted from methodologies described for demonstrating ligand-induced protein-protein interactions in yeast.[7][8]
a. Plasmid Construction:
-
Clone the full-length coding sequence of KAI2 into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).
-
Clone the full-length coding sequence of SMAX1 into a GAL4 activation domain (AD) vector (e.g., pGADT7).
-
Verify all constructs by sequencing.
b. Yeast Transformation and Mating:
-
Transform the BD-KAI2 plasmid into a suitable yeast strain (e.g., Y2H Gold).
-
Transform the AD-SMAX1 plasmid into a compatible mating yeast strain (e.g., Y187).
-
Perform yeast mating by mixing liquid cultures of the two transformed strains and incubating for 20-24 hours at 30°C.
c. Interaction Assay:
-
Plate the mating mixture onto Synthetic Dextrose (SD) medium lacking Leucine and Tryptophan (SD/-Leu/-Trp) to select for diploid yeast cells containing both plasmids.
-
After 3-5 days of growth, pick individual colonies and resuspend them in sterile water.
-
Spot serial dilutions of the yeast suspension onto control plates (SD/-Leu/-Trp) and selective plates (SD/-Leu/-Trp/-His/-Ade).
-
For ligand-dependent interaction, supplement the selective media with this compound at a final concentration of 1-10 µM. Use a solvent control (e.g., acetone) on separate plates.
-
Incubate the plates at 30°C for 3-7 days and monitor for growth. Growth on the selective media in the presence of (-)-GR24 indicates a ligand-induced interaction between KAI2 and SMAX1.
In Vitro Degradation Assay of SMAX1
This protocol is based on methods used to demonstrate the degradation of SMXL family proteins.[9][10]
a. Recombinant Protein Purification:
-
Express SMAX1 with a C-terminal 6xHis tag in E. coli.
-
Purify the recombinant SMAX1-His protein using nickel-affinity chromatography.
-
Dialyze the purified protein against a suitable storage buffer.
b. Plant Protein Extract Preparation:
-
Grind seedlings (e.g., Arabidopsis kai2 or max2 mutants as negative controls) in liquid nitrogen.
-
Resuspend the powder in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitor cocktail).
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing soluble proteins.
c. Degradation Reaction:
-
Set up reaction mixtures containing the plant protein extract, purified SMAX1-His, ATP regeneration system (creatine phosphate and creatine kinase), and either this compound (e.g., 10 µM) or a solvent control.
-
Incubate the reactions at room temperature (e.g., 24°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
d. Analysis:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform immunoblotting using a primary antibody against the His-tag and a suitable secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities to determine the rate of SMAX1-His degradation.
Isothermal Titration Calorimetry (ITC) for (-)-GR24 Binding to KAI2
This protocol provides a general framework for measuring the binding affinity of a small molecule to a protein using ITC.[11][12]
a. Sample Preparation:
-
Express and purify recombinant KAI2 protein to high homogeneity.
-
Dialyze the purified KAI2 extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the same ITC buffer used for the protein. The final DMSO concentration should be matched in both the protein and ligand solutions and kept low (<5%).
-
Degas both the protein and ligand solutions immediately before the experiment.
b. ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the KAI2 protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the (-)-GR24 solution (e.g., 10-20 times the protein concentration) into the injection syringe.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration of the ligand into the buffer to determine the heat of dilution.
c. Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
The molecular mechanism of this compound action through the KAI2 receptor provides a fascinating example of signaling specificity within a closely related family of plant hormone receptors. The core pathway, involving the SCFMAX2-dependent ubiquitination and degradation of SMAX1/SMXL2 repressors, highlights a conserved mechanism of phytohormone signaling. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further elucidate the intricacies of this pathway and explore its potential for agricultural and pharmaceutical applications. Future research will likely focus on identifying the endogenous ligand for KAI2, further dissecting the structural basis of ligand perception and downstream protein-protein interactions, and exploring the full range of developmental processes regulated by this important signaling cascade.
References
- 1. Structural insights into rice KAI2 receptor provide functional implications for perception and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How important is the detection of protein conformational changes in drug discovery/developement? [synapse.patsnap.com]
- 3. The Multifaceted Impact of Karrikin Signaling in Plants [mdpi.com]
- 4. Crystal structures of two phytohormone signal-transducing α/β hydrolases: karrikin-signaling KAI2 and strigolactone-signaling DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Methods Used for Identifying Structural Changes in a Large Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]
- 7. string-db.org [string-db.org]
- 8. SMAX1/SMXL2 regulate root and root hair development downstream of KAI2-mediated signalling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Function Analysis of SMAX1 Reveals Domains That Mediate Its Karrikin-Induced Proteolysis and Interaction with the Receptor KAI2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An N-terminal domain specifies developmental control by the SMAX1-LIKE family of transcriptional regulators in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
The Synthetic Strigolactone GR24: A Potent Inducer of Parasitic Plant Seed Germination
An In-depth Technical Guide for Researchers and Drug Development Professionals
The synthetic strigolactone analog, (-)-Strigolactone GR24, serves as a powerful tool in the study of parasitic plant biology and the development of novel control strategies. This technical guide provides a comprehensive overview of the effects of GR24 on seed germination in parasitic plants, detailing the underlying signaling pathways, experimental protocols for germination assays, and a summary of quantitative data from key research findings.
Introduction to Strigolactones and GR24
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant development.[1] They are also exuded from plant roots into the rhizosphere, where they act as signaling molecules to initiate symbiotic relationships with arbuscular mycorrhizal fungi.[2][3] However, parasitic plants from the Orobanchaceae family, such as Striga (witchweed) and Orobanche (broomrape), have co-opted this signaling system to detect the presence of a host plant.[1][4][5] The seeds of these obligate parasites can remain dormant in the soil for many years until they perceive SLs, which trigger their germination.[1]
GR24 is a widely used synthetic analog of natural strigolactones.[4][6] It is a racemic mixture, and its stereoisomers can exhibit different biological activities.[7][8] Due to its stability and commercial availability, GR24 is an invaluable tool for studying the germination process of parasitic plants and for developing "suicidal germination" strategies, where GR24 is applied to fields to induce germination in the absence of a host, leading to the death of the parasitic seedlings.[9]
The GR24 Signaling Pathway in Parasitic Plant Seeds
The perception of GR24 and subsequent induction of germination in parasitic plants is a complex process involving a specialized signaling pathway. This pathway shares similarities with the karrikin signaling pathway in non-parasitic plants.[7]
Upon entering the seed, GR24 is perceived by a specific receptor protein. In parasitic plants, this receptor is a diverged form of the HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2) protein, often referred to as KAI2d.[6][10] The binding of GR24 to the KAI2d receptor leads to a conformational change, which allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).[7] This interaction forms a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.
The SCFKAI2d-MAX2 complex then targets specific repressor proteins, the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family members, for ubiquitination and subsequent degradation by the 26S proteasome.[7] The degradation of these SMXL repressors relieves the suppression of downstream signaling events.
This ultimately leads to changes in the balance of two key phytohormones: abscisic acid (ABA), a germination inhibitor, and gibberellin (GA), a germination promoter. The perception of GR24 leads to a decrease in ABA levels, through the upregulation of ABA catabolism genes like CYP707A1, and an increase in GA biosynthesis.[7] This shift in the ABA/GA ratio is the critical step that breaks seed dormancy and initiates germination, culminating in the emergence of the radicle.
Quantitative Data on GR24-Induced Germination
The effectiveness of GR24 in inducing germination varies depending on the parasitic plant species and the concentration of GR24 applied. The following tables summarize quantitative data from various studies.
Table 1: Germination of Orobanche and Phelipanche Species in Response to GR24
| Species | GR24 Concentration | Germination Rate (%) | Reference |
| Orobanche minor | 100 nM | >60% | [5] |
| Orobanche crenata | 1x10-5 M - 1x10-9 M | Germination observed | [11] |
| Orobanche cumana | 1x10-6 M | 90.9 ± 3.8% | [11] |
| Orobanche cumana | 1x10-8 M | 62.0 ± 9.1% | [11] |
| Phelipanche ramosa | 3 nmol L-1 | Germination induced | [12] |
Table 2: Germination of Striga Species in Response to GR24
| Species | GR24 Concentration | Germination Rate (%) | Reference |
| Striga hermonthica | 1 µM | 72% | [5] |
| Striga hermonthica | 0.001 mg L-1 | 44% (from maize) | [13] |
| Striga hermonthica | 0.001 mg L-1 | 49% (from sorghum) | [13] |
| Striga hermonthica | 1x10-5 M - 1x10-9 M | Germination observed | [11] |
| Striga gesnerioides | Not specified | Responds to GR24 | [11] |
Note: The activity of GR24 can be influenced by its stereochemistry. For instance, in some studies, (+)-GR24 was found to be more active than (-)-epi-GR24 for certain species.[11]
Experimental Protocol for Parasitic Plant Seed Germination Assay with GR24
This section outlines a generalized protocol for conducting a seed germination assay using GR24. This protocol is a synthesis of methodologies described in the cited literature.[12]
4.1. Materials
-
Seeds of the target parasitic plant species (e.g., Striga hermonthica, Orobanche minor)
-
GR24 solution of known concentration (stock solution typically prepared in acetone or DMSO and then diluted in sterile distilled water)
-
Sterile distilled water
-
Petri dishes (e.g., 9 cm diameter) or 96-well plates
-
Glass fiber filter paper
-
Growth chamber or incubator with controlled temperature and humidity
-
Binocular microscope or a spectrophotometer for high-throughput screening
-
(For high-throughput assay) Tetrazolium salt (MTT) and a solubilizing agent (e.g., DMSO)
4.2. Experimental Workflow
4.3. Detailed Procedure
-
Seed Sterilization: Surface sterilize the parasitic plant seeds to prevent fungal and bacterial contamination. This can be achieved by immersing the seeds in a solution of sodium hypochlorite (e.g., 1% v/v) for a few minutes, followed by several rinses with sterile distilled water.
-
Preconditioning (Conditioning): This step is crucial to break seed dormancy and make them responsive to germination stimulants.
-
Place a sheet of glass fiber filter paper in a Petri dish and moisten it with sterile distilled water.
-
Spread the sterilized seeds evenly on the filter paper.
-
Seal the Petri dishes and incubate them in the dark in a growth chamber at a suitable temperature (e.g., 25-30°C) for a specific period (typically 7-14 days).
-
-
Preparation of GR24 Solutions: Prepare a stock solution of GR24 in a suitable solvent (e.g., acetone). From this stock, prepare a series of dilutions in sterile distilled water to achieve the desired final concentrations for the dose-response experiment. Include a negative control (water or a solvent control) and a positive control if available (e.g., a natural host root exudate).
-
Application of GR24: After the preconditioning period, carefully remove excess water from the Petri dishes. Apply a known volume of the GR24 solution (or control solutions) to the filter paper with the seeds.
-
Incubation: Reseal the Petri dishes and incubate them under the same conditions as the preconditioning phase for a period of 1 to 7 days, depending on the parasitic species.
-
Germination Assessment:
-
Microscopic Counting: Observe the seeds under a binocular microscope. A seed is considered germinated if the radicle has protruded through the seed coat. Count the number of germinated and non-germinated seeds to calculate the germination percentage.
-
High-Throughput MTT Assay: For a large number of samples, a colorimetric assay using MTT can be employed.[12] Viable, germinating seeds reduce the yellow MTT to purple formazan crystals. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is proportional to the germination rate.
-
-
Data Analysis: Calculate the germination percentage for each treatment. For dose-response experiments, plot the germination percentage against the log of the GR24 concentration to determine the half-maximal effective concentration (EC50).
Conclusion
This compound is an indispensable synthetic tool for research into parasitic plant germination. Understanding its mechanism of action and having robust protocols for its use are fundamental for both basic research and the development of applied strategies to combat the significant agricultural threat posed by parasitic weeds. The quantitative data consistently demonstrates the potent activity of GR24 across a range of parasitic species, solidifying its role in the ongoing efforts to manage these devastating pests.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GR24, a Synthetic Analog of Strigolactones, Stimulates the Mitosis and Growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by Boosting Its Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Strigolactone Germination Stimulants of the Plant-Parasitic Striga and Orobanche spp. Are Derived from the Carotenoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strigolactones as Germination Stimulants for Root Parasitic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of host-induced germination in root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-throughput seed germination assay for root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
Preliminary Studies on the Bioactivity of (-)-Strigolactone GR24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Strigolactone GR24, a synthetic analogue of the strigolactone class of phytohormones, has emerged as a molecule of significant interest due to its diverse biological activities. Initially recognized for its role in regulating plant development, including seed germination and shoot branching, recent studies have unveiled its potent bioactivities in mammalian cells, particularly in the context of cancer. This technical guide provides an in-depth overview of the preliminary studies on the bioactivity of this compound, with a focus on its anti-cancer effects and its role in plant physiology. This document summarizes key quantitative data, details experimental methodologies for pivotal experiments, and visualizes complex biological pathways and workflows to support further research and development.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the key quantitative data from preliminary studies on the bioactivity of this compound.
Table 1: Anti-cancer Activity of this compound
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |
| MDA-MB-436 | Triple Negative Breast Cancer | 10 days | 17.2 µM (5.2 ppm) | [1] |
| MDA-MB-231 | Triple Negative Breast Adenocarcinoma | 10 days | 18.8 µM (5.7 ppm) | [1] |
| MCF-7 | Hormone-Dependent Breast Adenocarcinoma | 10 days | 18.8 µM (5.7 ppm) | [1] |
| A172 | Glioblastoma | 48 hours | 60 µM | [1] |
| U87 | Glioblastoma | 48 hours | 26 µM | [1] |
Table 2: Effects of this compound on Plant Physiology
| Plant Species | Experimental Condition | GR24 Concentration | Observed Effect | Reference |
| Arabidopsis thaliana | Hypocotyl Growth | 3 µM | Significant reduction in hypocotyl length | [2] |
| Arabidopsis thaliana | Hypocotyl Growth | 25 µM | Significant reduction in hypocotyl length | [2] |
| Triticum aestivum (Winter Wheat) | Drought Stress | 10 µM (Foliar) | Significant increase in antioxidant enzyme activities (except APX) | [3] |
| Triticum aestivum (Winter Wheat) | Drought Stress | 10 µM (Irrigation) | Significant enhancement of all measured antioxidant enzyme activities | [3] |
| Helianthus annuus (Ornamental Sunflower) | Salinity Stress (150 mM NaCl) | 0.01 mg L⁻¹ | 74.42% increase in SOD, 53.62% in CAT, and 175.68% in POD activities | [4] |
| Helianthus annuus (Ornamental Sunflower) | Salinity Stress (150 mM NaCl) | 0.001 mg L⁻¹ | 69.57% increase in root Na⁺ content | [4] |
| Zea mays (Maize) | Drought Stress | 0.01 mg L⁻¹ | 270.8% increase in CAT and 210.4% in POD activities | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
GR24 Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the GR24 dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours, 72 hours, or 10 days).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the GR24 concentration.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[11]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5, 5, and 10 ppm) for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, and then wash them twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[11]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[11]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in the cells.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis of MAPK Signaling Pathway
This protocol is used to investigate the effect of this compound on the activation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p38, anti-JNK, anti-ERK1/2, and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer on ice.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[12]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.[1]
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Analysis of Root System Architecture in Arabidopsis thaliana
This protocol is used to quantify the effects of this compound on root growth and development.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Square Petri dishes
-
MS (Murashige and Skoog) medium
-
This compound
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin)
Procedure:
-
Plate Preparation: Prepare MS agar plates containing different concentrations of this compound (e.g., 1.25 to 10 µM).[12]
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on the prepared plates.
-
Vernalization and Growth: Vernalize the plates at 4°C for 2-3 days in the dark, and then transfer them to a growth chamber with a long-day photoperiod.
-
Imaging: After a specific growth period (e.g., 8, 11, or 14 days), scan the plates to acquire high-resolution images of the root systems.[12]
-
Data Quantification: Use image analysis software to measure various root parameters, including primary root length, lateral root number, and lateral root density.
Quantification of Abiotic Stress Tolerance in Plants
This protocol provides a general framework for assessing the effect of this compound on plant tolerance to abiotic stresses like drought and salinity.
Materials:
-
Plant species of interest (e.g., wheat, sunflower)
-
This compound
-
Stress-inducing agents (e.g., NaCl for salinity, withholding water for drought)
-
Equipment for measuring physiological parameters (e.g., chlorophyll content, stomatal conductance, water potential)
-
Reagents for biochemical assays (e.g., for measuring antioxidant enzyme activities like SOD, CAT, POD)
Procedure:
-
Plant Growth and Treatment: Grow plants under controlled conditions. Apply this compound at various concentrations through foliar spray or irrigation.[3][4]
-
Stress Application: Subject the plants to the specific abiotic stress (e.g., irrigate with a saline solution or withhold water).
-
Physiological Measurements: At different time points during the stress period, measure key physiological parameters such as photosynthetic rate, transpiration rate, and stomatal conductance.[4]
-
Biochemical Assays: Harvest plant tissues (leaves, roots) to perform biochemical assays to quantify stress markers (e.g., H₂O₂) and the activity of antioxidant enzymes.[4][5]
-
Biomass Measurement: At the end of the experiment, measure the fresh and dry weight of the shoots and roots to assess the overall impact on growth.[3]
-
Data Analysis: Compare the measured parameters between GR24-treated and untreated plants under both control and stress conditions to evaluate the effect of GR24 on stress tolerance.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the bioactivity of this compound.
Caption: GR24-induced anti-cancer signaling pathway in mammalian cells.
Caption: Simplified strigolactone signaling pathway in plants.
Caption: Experimental workflow for assessing the anti-cancer activity of GR24.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. benchchem.com [benchchem.com]
The Interaction of (-)-Strigolactone GR24 with Soil Microbes: A Technical Guide
An in-depth exploration of the multifaceted interactions between the synthetic strigolactone analog (-)-GR24 and the complex microbial communities inhabiting the soil. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core signaling pathways, detailed experimental protocols, and quantitative data summarizing these interactions.
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with soil organisms. The synthetic analog, (-)-Strigolactone GR24, has become an invaluable tool for elucidating these complex relationships. In the soil, GR24 influences a wide array of microbes, including symbiotic arbuscular mycorrhizal (AM) fungi, nitrogen-fixing rhizobia, and various other bacteria and fungi, some of which are pathogenic. This guide delves into the mechanisms of these interactions, providing a technical foundation for further research and application.
Interaction with Arbuscular Mycorrhizal (AM) Fungi
(-)-GR24 is a potent signaling molecule for AM fungi, promoting the presymbiotic phase of development. This interaction is critical for the establishment of the symbiotic relationship, which enhances plant nutrient uptake.
Signaling Pathway in AM Fungi
Upon perception by AM fungi, GR24 triggers a signaling cascade that leads to increased hyphal branching and metabolic activity, preparing the fungus for root colonization. While the exact receptor in AM fungi is yet to be fully characterized, the downstream effects are well-documented.
Caption: GR24 signaling in AM fungi.
Quantitative Effects of GR24 on AM Fungi
The application of GR24 has concentration-dependent effects on various physiological processes in AM fungi.
| Parameter | GR24 Concentration | Organism | Observed Effect | Reference |
| Hyphal Branching | 10⁻⁷ M to 10⁻⁹ M | Gigaspora margarita | Significant increase in hyphal branching. | [1] |
| 30 nM | Gigaspora rosea | Stimulation of hyphal branching. | [2][3] | |
| Mitochondrial Activity | 30 nM | Gigaspora rosea | Rapid increase in NADH concentration, NADH dehydrogenase activity, and ATP content within minutes. | [2] |
| Gene Expression | 10⁻⁸ M | Gigaspora rosea | Upregulation of genes involved in mitochondrial metabolism and hyphal growth after several days. | [2][4] |
| Spore Germination | Subnanomolar | Gigaspora rosea | Stimulation of spore germination. | [2] |
Interaction with Soil Bacteria
(-)-GR24 also modulates the behavior of various soil bacteria, influencing their motility, gene expression, and interactions with plants.
Signaling and Chemotaxis
GR24 can act as a chemoattractant for certain soil bacteria, guiding their movement towards plant roots. This is particularly important for the establishment of beneficial symbioses.
Caption: GR24-mediated bacterial chemotaxis.
Quantitative Effects of GR24 on Bacteria
The influence of GR24 on bacteria is varied and concentration-dependent.
| Parameter | GR24 Concentration | Organism | Observed Effect | Reference |
| Motility (Swarming) | 1 µM | Sinorhizobium meliloti | Triggering of swarming motility. | [5] |
| Nodule Formation | Exogenous application | Pea mutants (ccd7, ccd8) | Restoration of normal nodule numbers. | [5] |
| Gene Expression | 1 µM | Arabidopsis protoplasts | Differential expression of numerous genes after 20-180 minutes. | [6] |
| Community Composition | 2.5 µM | Citrus rhizosphere | Reduced bacterial ASV richness, increased community dispersion. | [7] |
| 5-10 µM | Citrus rhizosphere | Inhibitory effects on root growth, indirectly affecting the microbiome. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of GR24-microbe interactions.
In Vitro Hyphal Branching Assay in AM Fungi
This assay quantifies the effect of GR24 on the hyphal branching of AM fungi.
Workflow Diagram:
References
- 1. academic.oup.com [academic.oup.com]
- 2. GR24, a synthetic analog of strigolactones, stimulates the mitosis and growth of the arbuscular mycorrhizal fungus Gigaspora rosea by boosting its energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of mitochondria in the response of arbuscular mycorrhizal fungi to strigolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling in Legume–Rhizobia Symbiosis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Strigolactone GR24 modulates citrus root architecture and rhizosphere microbiome under nitrogen and phosphorus deficiency - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of (-)-Strigolactone GR24 in Plant Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Strigolactone GR24, a synthetic analog of strigolactones, has emerged as a critical tool for dissecting the diverse roles of this class of phytohormones in plant growth and development. This technical guide provides an in-depth overview of the core functions of this compound, with a focus on its impact on root and shoot architecture, symbiotic interactions, and stress responses. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and application in agricultural and pharmaceutical contexts.
Core Functions of this compound in Plant Development
This compound influences a wide array of developmental processes in plants, acting as a key signaling molecule. Its primary functions include the regulation of shoot branching, the modulation of root system architecture, and the promotion of symbiotic relationships with soil microbes. Furthermore, recent studies have highlighted its significant role in mediating plant responses to various abiotic stresses.
Regulation of Shoot Architecture
One of the most well-characterized roles of strigolactones, and by extension GR24, is the inhibition of shoot branching or tillering.[1][2] This process is intricately linked with auxin, another key plant hormone. Strigolactones are thought to dampen the polar transport of auxin, thereby enhancing the competition between axillary buds and suppressing their outgrowth.[3][4] Exogenous application of GR24 can rescue the excessive branching phenotype observed in strigolactone-deficient mutants.[2][4]
Modulation of Root System Architecture
The effect of GR24 on root development is complex and concentration-dependent.[5][6] At low concentrations, GR24 can promote primary root elongation by increasing the number of cells in the root meristem.[7] However, at higher concentrations, it can have an inhibitory effect.[5] GR24 also influences lateral root development, generally suppressing their formation and outgrowth under nutrient-sufficient conditions.[5][7][8] This regulation is also interconnected with auxin signaling within the root.[7]
Role in Symbiotic Interactions
Strigolactones are crucial for establishing symbiotic relationships with arbuscular mycorrhizal (AM) fungi.[9][10][11] Plants release strigolactones into the rhizosphere, where they act as signaling molecules to stimulate hyphal branching and metabolism in AM fungi, facilitating the colonization of the plant root.[9][10][11] GR24 has been shown to mimic this effect, promoting the growth and metabolic activity of AM fungi.[9][11]
Involvement in Abiotic Stress Responses
Emerging evidence indicates that GR24 plays a role in enhancing plant tolerance to various abiotic stresses, including drought, salinity, and heat stress.[12][13][14] Application of GR24 has been shown to improve photosynthetic performance, increase antioxidant enzyme activity, and reduce oxidative damage in plants under stress conditions.[12][13][14][15]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of GR24 on various aspects of plant development as reported in the scientific literature.
| Plant Species | Genotype | GR24 Concentration | Effect on Primary Root Length | Reference |
| Arabidopsis thaliana | Wild-type (Col-0) | 1.25 µM | Increase | [5] |
| Arabidopsis thaliana | Wild-type (Col-0) | 2.5 µM | Increase | [5] |
| Arabidopsis thaliana | Wild-type (Col-0) | 5 µM | No significant effect | [5] |
| Arabidopsis thaliana | Wild-type (Col-0) | 10 µM | Decrease | [5] |
| Arabidopsis thaliana | max1-1, max4-1 (SL-deficient) | 2.5 µM | Rescue of short root phenotype | [7] |
| Arabidopsis thaliana | max2-1 (SL-insensitive) | 2.5 µM | No rescue | [7] |
Table 1: Effect of this compound on Primary Root Length in Arabidopsis thaliana
| Plant Species | Genotype | GR24 Concentration | Effect on Lateral Root Density | Reference |
| Arabidopsis thaliana | Wild-type (Col-0) | 2.5 µM | Reduction | [5] |
| Arabidopsis thaliana | Wild-type (Col-0) | 5 µM | Reduction | [5] |
| Arabidopsis thaliana | Wild-type (Col-0) | 10 µM | Reduction | [5] |
| Medicago truncatula | Wild-type | 0.1 µM | No significant effect | [6] |
| Medicago truncatula | Wild-type | 2 µM | Reduction | [6] |
Table 2: Effect of this compound on Lateral Root Density
| Plant Species | Genotype | GR24 Concentration | Effect on Hypocotyl Length | Reference |
| Arabidopsis thaliana | Wild-type (Col-0) | 3 µM | Significant reduction | [16] |
| Arabidopsis thaliana | Wild-type (Col-0) | 25 µM | Significant reduction | [16] |
| Arabidopsis thaliana | max2-1 (SL-insensitive) | 3 µM | No significant effect | [16] |
| Arabidopsis thaliana | max2-1 (SL-insensitive) | 25 µM | No significant effect | [16] |
Table 3: Effect of this compound on Hypocotyl Elongation in Arabidopsis thaliana
| Plant Species | Stress Condition | GR24 Concentration | Observed Effect | Reference |
| Winter Wheat | Drought | Not specified | Increased photosynthesis and yield | [12] |
| Ornamental Sunflower | Salinity (150 mM NaCl) | 0.01 mg L⁻¹ | Enhanced photosynthetic rate, transpiration rate, and stomatal conductance | [13] |
| Lupine | Heat Stress | Not specified | Improved germination indices and photosystem II thermotolerance | [14] |
Table 4: Effects of this compound on Abiotic Stress Tolerance
This compound Signaling Pathway
The perception and transduction of the strigolactone signal involve a core signaling module. The α/β-hydrolase DWARF14 (D14) acts as the primary receptor for strigolactones.[16] Upon binding of GR24, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).[2][16] This interaction leads to the recruitment of SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are transcriptional repressors. The SCFMAX2 complex then targets the SMXL proteins for ubiquitination and subsequent degradation by the 26S proteasome.[16] The degradation of SMXL proteins relieves the repression of downstream target genes, leading to various developmental responses.
Experimental Protocols
Seed Germination Assay
This protocol is adapted from methods used to assess the germination-stimulating activity of GR24 on parasitic plant seeds and can be modified for other species.[17][18][19][20][21]
Materials:
-
Seeds of the target plant species
-
Sterile distilled water
-
Whatman filter paper
-
Petri dishes (9 cm)
-
This compound stock solution (e.g., 10 mM in acetone)
-
Growth chamber or incubator
Procedure:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution with a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.
-
Pre-conditioning (for parasitic plants): Place sterilized seeds on moist glass fiber filter paper in a petri dish. Seal the dish and incubate in the dark at a constant temperature (e.g., 25-30°C) for 7-14 days to induce germination competence.
-
GR24 Application: Prepare a series of GR24 dilutions from the stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻⁹ M).
-
Apply a known volume (e.g., 100 µL) of each GR24 dilution to a filter paper disc in a new petri dish. A control with sterile distilled water (and a trace amount of acetone if used for dilution) should be included.
-
Transfer the pre-conditioned seeds onto the GR24-treated filter paper.
-
Incubation: Seal the petri dishes and incubate in the dark at a constant temperature (e.g., 25°C) for 7-14 days.
-
Germination Scoring: Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.
-
Data Analysis: Calculate the germination percentage for each treatment.
Root System Architecture Analysis
This protocol is based on methods for analyzing the effects of GR24 on the root system of Arabidopsis thaliana grown on agar plates.[5][8]
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Murashige and Skoog (MS) medium including vitamins and sucrose
-
Agar
-
Petri dishes (square or round)
-
This compound stock solution
-
Stereomicroscope or flatbed scanner
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plate Preparation: Prepare MS agar medium and autoclave. Before pouring the plates, allow the medium to cool and add the appropriate volume of GR24 stock solution to achieve the desired final concentrations. Pour the medium into petri dishes and allow them to solidify.
-
Seed Plating: Surface-sterilize Arabidopsis seeds and sow them on the surface of the GR24-containing and control MS plates.
-
Vernalization: Store the plates at 4°C in the dark for 2-4 days to synchronize germination.
-
Growth: Place the plates vertically in a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
Data Acquisition: After a set period of growth (e.g., 7-14 days), remove the plates and capture images of the root systems using a high-resolution scanner or a camera mounted on a stereomicroscope.
-
Image Analysis: Use image analysis software to measure primary root length, count the number of emerged lateral roots, and determine lateral root density (number of lateral roots per unit length of the primary root).
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences between treatments.
Conclusion
This compound is an invaluable tool for elucidating the fundamental roles of strigolactones in plant biology. Its effects on shoot and root development, symbiotic interactions, and stress responses are well-documented, though the intricate molecular mechanisms are still being unraveled. The quantitative data and protocols provided in this guide offer a solid foundation for researchers and professionals aiming to explore and harness the potential of strigolactones in crop improvement and the development of novel agrochemicals. Further research into the downstream targets of the GR24 signaling pathway and its crosstalk with other hormonal pathways will undoubtedly reveal new avenues for agricultural innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Interactions between Auxin and Strigolactone in Shoot Branching Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strigolactones enhance competition between shoot branches by dampening auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Physiological effects of the synthetic strigolactone analog GR24 on root system architecture in Arabidopsis: another belowground role for strigolactones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GR24, a Synthetic Analog of Strigolactones, Stimulates the Mitosis and Growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by Boosting Its Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GR24, a synthetic analog of strigolactones, stimulates the mitosis and growth of the arbuscular mycorrhizal fungus Gigaspora rosea by boosting its energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic strigolactone (rac-GR24) alleviates the adverse effects of heat stress on seed germination and photosystem II function in lupine seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sfera.unife.it [sfera.unife.it]
- 16. GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. strigasolutions.com [strigasolutions.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of (-)-Strigolactone GR24: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and their interaction with symbiotic and parasitic organisms. (-)-Strigolactone GR24 is a synthetic analogue of natural strigolactones and is widely used as a research tool to study their biological functions. This document provides a detailed protocol for the total synthesis of this compound, compiled from established literature. The protocol covers the synthesis of the key ABC ring system and the D ring, followed by their coupling to yield the final product. Quantitative data on reaction yields are summarized, and diagrams illustrating the strigolactone signaling pathway and the experimental workflow are provided.
Strigolactone Signaling Pathway
The perception of strigolactones initiates a signaling cascade that regulates various physiological processes in plants. The pathway involves the DWARF14 (D14) receptor, an α/β hydrolase, which perceives the strigolactone signal.[1] In the absence of strigolactones, the signaling pathway is suppressed by repressor proteins such as D53 in rice or SMXL6/7/8 in Arabidopsis.[1] Upon strigolactone binding, the D14 receptor interacts with the F-box protein MAX2 (in Arabidopsis) or D3 (in rice), which are components of an SCF ubiquitin ligase complex.[1][2] This interaction leads to the ubiquitination and subsequent degradation of the D53/SMXL repressor proteins by the 26S proteasome. The degradation of these repressors allows for the expression of downstream target genes that control processes like shoot branching, root development, and seed germination.[2][3]
Caption: Strigolactone signaling pathway.
Experimental Workflow for Total Synthesis of (-)-GR24
The total synthesis of (-)-GR24 can be conceptually divided into three main stages: the synthesis of the tricyclic ABC-ring system, the synthesis of the butenolide D-ring, and the final coupling of these two fragments.
Caption: Experimental workflow for the total synthesis of (-)-GR24.
Quantitative Data
The following table summarizes the reported yields for the key steps in a representative total synthesis of GR24.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Condensation | 1-Indanone | Intermediate | Not specified | [4][5] |
| 2 | Reduction | Intermediate from Step 1 | Intermediate | Not specified | [4][5] |
| 3 | Lactonization | Intermediate from Step 2 | Intermediate (Compound F precursor) | Not specified | [4][5] |
| 4 | Condensation Salt Formation | Intermediate from Step 3 | Compound F | Not specified | [4][5] |
| 5 | Dehydrogenation | 2-Methylbutyrolactone | Intermediate (Compound G) | Not specified | [4][5] |
| 6 | Bromination | Compound G | Compound H | Not specified | [4][5] |
| 7 | Substitution Reaction | Compound F and Compound H | rac-GR24 | Not specified | [4][5] |
| 8 | Enantioselective Synthesis of (+)-GR24 | (+)-4 and (±)-5 | (+)-GR24 | 53% | [6] |
| 9 | Enantioselective Synthesis of (-)-GR24 | (-)-4 and (±)-5 | (-)-GR24 | 54% | [7] |
Note: Specific yields for the patent-described method are not detailed. The provided yields for enantioselective synthesis represent a specific, published laboratory-scale synthesis.
Experimental Protocols
The following protocols are based on a patented total synthesis method which emphasizes operational simplicity and scalability.[4][5]
Materials and Equipment
-
1-Indanone
-
2-Methylbutyrolactone
-
Reagents for condensation, reduction, lactonization, dehydrogenation, and bromination (e.g., NBS)
-
Appropriate solvents (e.g., non-polar solvents for the final coupling step)
-
Standard laboratory glassware and reaction setup
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Synthesis of ABC-Ring Precursor (Compound F)
-
Condensation: 1-indanone undergoes a condensation reaction.
-
Reduction: The product from the condensation step is then reduced.
-
Lactonization: The reduced product is subjected to lactonization to form the tricyclic lactone.
-
Condensation Salt Formation: The tricyclic lactone is converted to its condensation salt, designated as Compound F.
Note: The patent describes these steps conceptually without providing specific reagents and conditions in the abstract.[4][5]
Synthesis of D-Ring Precursor (Compound H)
-
Dehydrogenation: 2-methylbutyrolactone is dehydrogenated to introduce a double bond, forming Compound G.
-
Bromination: Compound G is then brominated, for instance using N-bromosuccinimide (NBS), to yield the bromo-butenolide, Compound H.
Final Coupling Reaction to Synthesize GR24
-
Reaction Setup: Dissolve Compound F and Compound H in a suitable non-polar solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Stir the reaction mixture at room temperature for 10 to 48 hours.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain GR24.
Note: This patented method is highlighted for its use of readily available and low-cost raw materials and its simple operational procedures, making it suitable for large-scale production.[4]
Enantioselective Synthesis of (-)-GR24
The following protocol is adapted from a reported enantioselective synthesis.[6][7]
-
Preparation of (-)-4: The enantiomerically pure A-C ring fragment, (-)-4, is synthesized.
-
Coupling Reaction: To a solution of (-)-4 (140 mg, 0.80 mmol) in methyl formate (7 mL) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (450 mg, 4.0 mmol).
-
Reaction: Stir the reaction mixture overnight.
-
Quenching and Extraction: Quench the reaction with 1 M hydrochloric acid (10 mL). Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Work-up: Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4. Remove the solvent in vacuo.
-
Purification: The resulting residue can be coupled with the D-ring fragment to yield (-)-GR24. A subsequent palladium-catalyzed coupling with a suitable D-ring precursor can be employed, followed by purification via column chromatography. Using an (R,R) ligand in this coupling has been shown to produce (-)-GR24 in a 54% yield.[7]
Conclusion
The total synthesis of this compound can be achieved through various routes. The patented method offers a scalable and operationally simple approach, while enantioselective methods provide access to specific stereoisomers crucial for detailed biological studies. The provided protocols and data serve as a valuable resource for researchers in plant biology, chemical biology, and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The Strigolactone Pathway Is a Target for Modifying Crop Shoot Architecture and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis method of strigolactones GR24 - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103396390A - Total synthesis method of strigolactones GR24 - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Protocol for preparing (-)-Strigolactone GR24 stock solutions for in vitro experiments.
These guidelines are intended for researchers, scientists, and drug development professionals for the preparation of (-)-Strigolactone GR24 stock solutions for in vitro experiments.
Introduction
This compound is a synthetic analog of strigolactones, a class of plant hormones that play a crucial role in regulating plant development and their interaction with the environment. In research settings, GR24 is widely used as a standard to study various biological processes, including seed germination of parasitic plants, shoot branching, and root development.[][2][3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of GR24 stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound stock solutions based on information from various suppliers and research articles.
| Parameter | Recommended Solvents | Recommended Stock Concentrations | Storage Conditions | Stability of Stock Solution |
| This compound | Dimethyl sulfoxide (DMSO)[][2][5][6], Acetone[7][8][9][10], Ethanol[][6][8], Dimethylformamide (DMF)[][6], Methanol[][6] | 1 mM[8], 10 mM[9][10], ≥ 2.5 mg/mL (8.38 mM) in DMSO[11] | Long-term: -80°C (up to 6 months)[11], Short-term: -20°C (up to 1 month)[6][11] | Stable for at least 4 years when stored as a solid at -20°C.[6] In DMSO, no deterioration was detected after 18 days at room temperature.[5] Methanol is not a suitable solvent for long-term storage as the half-life is approximately 12 days.[5] |
Experimental Protocol: Preparation of a 10 mM GR24 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent due to its high solubilizing capacity and compatibility with many biological assays.
Materials:
-
This compound (solid, powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate GR24 to Room Temperature: Before opening, allow the vial of solid GR24 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Weigh GR24: In a suitable weighing vessel, carefully weigh out the desired amount of GR24. For example, to prepare 1 mL of a 10 mM stock solution (Formula Weight of GR24 is 298.29 g/mol ), you would weigh 2.98 mg of GR24.
-
Dissolve in DMSO: Transfer the weighed GR24 to a sterile microcentrifuge tube or an amber glass vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube/vial and vortex thoroughly until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[11] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[11]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11] Ensure the storage containers are sealed tightly to protect from moisture and light.[11]
Working Solution Preparation:
To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate aqueous buffer or cell culture medium for your experiment. It is recommended to prepare working solutions fresh on the day of the experiment.[11]
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Conceptual signaling pathway of this compound.
References
- 2. phytotechlab.com [phytotechlab.com]
- 3. Strigolactone GR24 | 76974-79-3 | FG167307 | Biosynth [biosynth.com]
- 4. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. plantsuccess.org [plantsuccess.org]
- 9. plantsuccess.org [plantsuccess.org]
- 10. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Studies of Arbuscular Mycorrhizal Symbiosis Using (-)-Strigolactone GR24
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbuscular mycorrhizal (AM) symbiosis is a crucial mutualistic relationship between most terrestrial plants and fungi of the phylum Glomeromycota. This interaction enhances plant nutrient uptake, particularly phosphorus, and improves tolerance to various stresses. The establishment of this symbiosis is initiated by a complex chemical dialogue in the rhizosphere, where strigolactones (SLs), a class of plant hormones, play a pivotal role as signaling molecules. Secreted by the host plant's roots, SLs stimulate the presymbiotic growth of AM fungi, including spore germination and hyphal branching.
(-)-Strigolactone GR24 is a synthetic analog of natural strigolactones and serves as an indispensable tool for in vitro studies of AM symbiosis. Its use allows for controlled investigations into the molecular mechanisms governing the early stages of this interaction, free from the complexities of the soil environment. These application notes provide detailed protocols for utilizing GR24 in in vitro assays to study its effects on AM fungal spore germination and hyphal branching, along with a summary of quantitative data and a depiction of the relevant signaling pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on the spore germination and hyphal branching of various arbuscular mycorrhizal fungi in in vitro conditions.
Table 1: Effect of this compound Concentration on AM Fungal Spore Germination
| Fungal Species | GR24 Concentration | Germination Rate (%) | Incubation Time | Reference |
| Rhizophagus irregularis A5 | Control (0 nM) | ~30% | Not Specified | [1] |
| 5-deoxystrigol | ~70% | Not Specified | [1] | |
| GR24 | ~80% | Not Specified | [1] | |
| Rhizophagus irregularis C2 | Control (0 nM) | >90% | Not Specified | [1] |
| GR24 | ~90% | Not Specified | [1] | |
| Gigaspora margarita | Control (water) | Not specified (baseline) | 7 days | [2] |
| 10⁻⁷ M | Higher than control | 7 days | [2] |
Note: In some studies, GR24 did not significantly increase the germination rate of Gigaspora species compared to the control, suggesting species-specific responses[1].
Table 2: Effect of this compound Concentration on AM Fungal Hyphal Branching
| Fungal Species | GR24 Concentration | Observation | Reference |
| Gigaspora rosea | 10⁻¹³ M | Significant increase in branching | [3] |
| 10⁻¹¹ M | Significant increase in branching | [3] | |
| 10⁻⁹ M | Significant increase in branching | [3] | |
| 10⁻⁷ M | Significant increase in branching | [3] | |
| Gigaspora margarita | 10 pg/disc | Active | [4] |
| 1 ng/disc | Active | [4] | |
| Rhizophagus irregularis | 100 nM | Increased number of hyphal tips | [4] |
Experimental Protocols
Protocol 1: In Vitro AM Fungal Spore Germination Assay
This protocol details the steps to assess the effect of this compound on the germination of AM fungal spores.
Materials:
-
AM fungal spores (e.g., Rhizophagus irregularis, Gigaspora margarita)
-
This compound
-
Acetone or DMSO (for stock solution)
-
Milli-Q water, sterilized
-
Petri dishes (9 cm)
-
Water agar (0.8 - 2% w/v) or other suitable germination medium
-
Micropipettes and sterile tips
-
Stereomicroscope
-
Laminar flow hood
-
Incubator
Procedure:
-
Preparation of GR24 Stock Solution:
-
Dissolve this compound in a minimal amount of acetone or DMSO to prepare a high-concentration stock solution (e.g., 1 mM).
-
Store the stock solution at -20°C in the dark.
-
-
Preparation of Treatment Solutions:
-
On the day of the experiment, prepare serial dilutions of the GR24 stock solution with sterile Milli-Q water to achieve the desired final concentrations (e.g., 10⁻⁷ M, 10⁻⁸ M).
-
Prepare a control solution containing the same concentration of the solvent (acetone or DMSO) as in the treatment solutions.
-
-
Spore Sterilization:
-
Surface sterilize AM fungal spores using a suitable method. A common method involves washing the spores in a solution of Chloramine T (2%) with a few drops of Tween 20 for 10 minutes, followed by several rinses with sterile distilled water.
-
-
Plating:
-
Under a laminar flow hood, pour molten water agar into Petri dishes and allow it to solidify.
-
Place a sterile filter paper disc in the center of the agar or directly apply the spores to the agar surface.
-
Aseptically place 15-20 surface-sterilized spores onto the filter paper or agar.
-
-
Treatment Application:
-
Apply a small volume (e.g., 10 µL) of the GR24 treatment solution or the control solution onto the filter paper or near the spores.
-
-
Incubation:
-
Seal the Petri dishes with parafilm and incubate them in the dark at a constant temperature (e.g., 28-30°C) for a period of 5 to 10 days.
-
-
Data Collection:
-
After the incubation period, observe the spores under a stereomicroscope.
-
A spore is considered germinated if a germ tube is visible.
-
Calculate the germination rate as the percentage of germinated spores out of the total number of spores plated for each treatment.
-
Protocol 2: In Vitro AM Fungal Hyphal Branching Assay
This protocol is designed to quantify the effect of this compound on the hyphal branching of germinated AM fungal spores.
Materials:
-
Germinated AM fungal spores (from Protocol 1 or a separate germination setup)
-
This compound
-
Petri dishes with a suitable growth medium (e.g., M medium)
-
Micropipettes and sterile tips
-
Microscope with an imaging system
-
Image analysis software (optional)
Procedure:
-
Preparation of GR24 Treatment:
-
Prepare GR24 solutions at various concentrations as described in Protocol 1.
-
-
Experimental Setup:
-
This assay can be performed in several ways:
-
Paper Disc Method: Place a sterile paper disc impregnated with the GR24 solution near the growing hyphae of a germinated spore on an agar plate.
-
Agar Block Method: Create a trough in the agar plate and fill one side with agar containing the GR24 treatment and the other with control agar where the germinated spore is placed.
-
Direct Application: Apply a small volume of the GR24 solution directly to the medium near the advancing hyphae.
-
-
-
Incubation:
-
Incubate the plates in the dark at a constant temperature (e.g., 28-30°C) for a period that allows for sufficient hyphal growth and branching (e.g., 5-7 days).
-
-
Data Collection and Analysis:
-
Observe the hyphal morphology under a microscope.
-
Quantify hyphal branching by:
-
Counting the number of hyphal tips in a defined area.
-
Measuring the total hyphal length and the number of branches per unit length of the main hypha.
-
Using image analysis software to quantify branching parameters.
-
-
Compare the branching patterns in the GR24-treated samples with the control samples.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathway of strigolactones in AM fungi and a typical experimental workflow for in vitro assays.
References
Mitigating Drought Stress in Wheat: Application Notes and Protocols for (-)-Strigolactone GR24
For Researchers, Scientists, and Drug Development Professionals
The synthetic strigolactone analog, (-)-Strigolactone GR24, has emerged as a promising biostimulant for enhancing drought tolerance in wheat (Triticum aestivum L.). Exogenous application of GR24 has been demonstrated to improve physiological and biochemical responses in wheat, ultimately leading to better growth and yield under water-limited conditions.[1][2] This document provides detailed application notes and experimental protocols for utilizing GR24 to mitigate drought stress in wheat, based on current scientific findings.
Overview of GR24 Action in Drought Stress Mitigation
This compound alleviates the negative impacts of drought stress in wheat through a multi-pronged mechanism. Key effects include the enhancement of the plant's antioxidant defense system, improved osmotic adjustment, and favorable modulation of gas exchange parameters.[3][4] Application of GR24 has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate peroxidase (APX).[3][4] This enzymatic fortification helps in scavenging reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), thereby reducing oxidative damage to cell membranes, as indicated by lower malondialdehyde (MDA) content.[3][5]
Furthermore, GR24 treatment promotes the accumulation of osmolytes like proline and soluble sugars, which aids in maintaining cell turgor under water deficit.[3][5] Physiologically, GR24 application can lead to improved stomatal conductance, transpiration, and photosynthetic rates, contributing to better overall plant performance and yield under drought.[1][3]
Application Methods
Two primary methods for applying GR24 to wheat have been investigated: foliar application and root application via irrigation.[2] Both methods have shown efficacy in enhancing drought tolerance, with the choice of application depending on the experimental setup and specific research questions.
Foliar Application
Foliar spraying is a direct method for applying GR24 to the plant's leaves.
Protocol:
-
Prepare GR24 Stock Solution: Dissolve this compound in a minimal amount of acetone and then dilute with deionized water to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A mock solution containing the same concentration of acetone should be prepared for control treatments.[1]
-
Application: At the desired growth stage (e.g., tillering), spray the GR24 solution evenly onto the foliage of the wheat plants until runoff. Ensure complete coverage of the leaf surfaces.
-
Control Group: Treat the control group of plants with the mock solution (water and acetone) to account for any effects of the solvent.[1]
-
Timing: Application is typically performed before the onset of drought stress or during the stress period.
Root Application (via Irrigation)
This method involves delivering GR24 to the root system through the irrigation water.
Protocol:
-
Prepare GR24 Solution: Prepare the desired concentrations of GR24 (e.g., 1 µM, 10 µM) in the irrigation water.[2]
-
Application: Apply the GR24-infused irrigation water to the soil at the base of the wheat plants. The volume of application should be consistent across all treatments.
-
Control Group: Irrigate the control group with the same volume of water containing the equivalent concentration of acetone used for the GR24 stock solution.[1]
-
Timing: Similar to foliar application, root application can be done prior to or during the drought stress period.
Experimental Protocols for Assessing Drought Stress Mitigation
To evaluate the efficacy of GR24 treatment, a series of physiological and biochemical assays should be conducted.
Measurement of Gas Exchange Parameters
-
Photosynthesis Rate, Stomatal Conductance, and Transpiration Rate: These parameters can be measured using a portable photosynthesis system (e.g., LI-COR LI-6400). Measurements should be taken on the flag leaf during the grain-filling stage.
Determination of Leaf Water Potential
-
Leaf water potential, an indicator of plant water status, can be measured using a pressure chamber.
Analysis of Antioxidant Enzyme Activity
-
Enzyme Extraction: Homogenize fresh leaf samples in a suitable buffer (e.g., phosphate buffer) at 4°C. Centrifuge the homogenate and collect the supernatant for enzyme assays.
-
Assays:
-
Superoxide Dismutase (SOD): Assay based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
Catalase (CAT) and Ascorbate Peroxidase (APX): Activity can be determined by monitoring the decrease in absorbance due to H₂O₂ decomposition.[2]
-
Peroxidase (POD): Activity can be measured using guaiacol as a substrate.
-
Quantification of Oxidative Stress Markers
-
Hydrogen Peroxide (H₂O₂): H₂O₂ content can be measured spectrophotometrically.[2]
-
Malondialdehyde (MDA): MDA content, an indicator of lipid peroxidation, can be determined using the thiobarbituric acid (TBA) reaction.
Measurement of Osmolytes
-
Proline: Proline content can be quantified using the ninhydrin method.
-
Soluble Sugars: Total soluble sugars can be measured using the anthrone reagent method.
Morphological and Yield Parameters
-
Root and Shoot Dry Weight: Harvest plants at the end of the experiment, separate roots and shoots, and dry them in an oven at 70°C to a constant weight.
-
Yield: Measure the grain yield per plant or per unit area at maturity.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of GR24 application on various parameters in wheat under drought stress, as reported in the literature.
Table 1: Effect of GR24 Application Method and Concentration on Gas Exchange and Leaf Water Potential in Winter Wheat under Drought Stress [1]
| Treatment | Photosynthesis Rate (µmol CO₂ m⁻² s⁻¹) | Stomatal Conductance (mol H₂O m⁻² s⁻¹) | Transpiration Rate (mmol H₂O m⁻² s⁻¹) | Leaf Water Potential (-MPa) |
| Drought (Mock) | 4.1 | 0.04 | 0.8 | 2.9 |
| Foliar 1 µM GR24 | 6.2 | 0.07 | 1.2 | 2.5 |
| Foliar 10 µM GR24 | 7.5 | 0.10 | 1.5 | 2.2 |
| Irrigation 1 µM GR24 | 7.8 | 0.11 | 1.6 | 2.1 |
| Irrigation 10 µM GR24 | 9.5 | 0.14 | 2.0 | 1.8 |
Table 2: Effect of GR24 Application Method and Concentration on Antioxidant Enzyme Activity in Winter Wheat under Drought Stress [2]
| Treatment | CAT (U mg⁻¹ protein) | APX (U mg⁻¹ protein) |
| Drought (Mock) | 2.5 | 1.8 |
| Foliar 1 µM GR24 | 3.0 | 2.0 |
| Foliar 10 µM GR24 | 3.8 | 2.2 |
| Irrigation 1 µM GR24 | 4.2 | 2.5 |
| Irrigation 10 µM GR24 | 5.5 | 3.0 |
Table 3: Effect of GR24 Application Method and Concentration on Hydrogen Peroxide Content and Yield in Winter Wheat under Drought Stress [1][2]
| Treatment | H₂O₂ (µmol g⁻¹ FW) | Yield (g plant⁻¹) |
| Drought (Mock) | 15.2 | 3.5 |
| Foliar 1 µM GR24 | 13.5 | 4.0 |
| Foliar 10 µM GR24 | 11.8 | 4.8 |
| Irrigation 1 µM GR24 | 10.5 | 5.2 |
| Irrigation 10 µM GR24 | 8.2 | 6.0 |
Visualizing the Mechanism and Workflow
To better understand the proposed signaling pathway of GR24 in drought stress mitigation and the experimental workflow, the following diagrams are provided.
Caption: Proposed signaling pathway of GR24 in mitigating drought stress in wheat.
References
- 1. researchgate.net [researchgate.net]
- 2. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (-)-Strigolactone GR24 Bioassay in Screening New Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including shoot branching, root architecture, and leaf senescence.[1][2] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[3][4] The synthetic strigolactone analog, (-)-Strigolactone GR24, is widely used as a standard for studying the biological activities of SLs and for screening new, more potent, or selective analogs.[1][5] This document provides detailed protocols and application notes for conducting a this compound bioassay to screen for novel strigolactone analogs, with a focus on seed germination of parasitic plants as a quantifiable response.
Strigolactone Signaling Pathway
The perception and signaling of strigolactones involve a complex series of molecular events. In the absence of SLs, the expression of downstream genes is repressed.[1][6] Upon binding of an SL molecule, such as GR24, to the α/β-hydrolase receptor D14 (or DAD2), the receptor undergoes a conformational change.[1][4][6] This change facilitates the interaction of D14 with an F-box protein (MAX2/D3) and a repressor protein (D53/SMXL).[1][3][6] This interaction leads to the ubiquitination and subsequent degradation of the repressor protein by the 26S proteasome, which in turn allows for the expression of target genes that regulate plant development.[1][6][7]
References
- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 2. Perception and Signaling of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Techniques for Quantifying (-)-Strigolactone GR24 Uptake by Plant Roots: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies available for quantifying the uptake of the synthetic strigolactone analog, (-)-Strigolactone GR24, by plant roots. Detailed protocols for the most common and robust techniques are provided to facilitate experimental design and execution.
Introduction
Strigolactones (SLs) are a class of plant hormones that play crucial roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. The synthetic strigolactone analog, GR24, is widely used as a tool to study the physiological effects of SLs. Quantifying the uptake of GR24 by plant roots is essential for understanding its bioavailability, transport, and metabolism within the plant. This document outlines the primary analytical techniques and detailed protocols for the accurate quantification of GR24 in plant root tissues and exudates.
The principal method for the quantification of GR24 is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity, which are critical due to the low concentrations of SLs typically found in plant tissues. Other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR), have also been employed for the identification and structural elucidation of strigolactones.
Key Quantification Techniques
The quantification of GR24 uptake by plant roots typically involves three main stages: sample preparation (extraction and purification), analytical separation and detection, and data analysis.
Sample Preparation
Extraction from Root Tissue: The extraction of GR24 from root tissue is a critical step that must be optimized to ensure high recovery and stability of the analyte. Acetone-based solvents are commonly used for extraction.
Solid-Phase Extraction (SPE) from Root Exudates: Root exudates are a complex mixture of compounds. SPE is a widely used technique to concentrate and purify SLs from these samples before analysis. Polymeric reverse-phase SPE sorbents are effective for this purpose.
Analytical Techniques
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): UHPLC-MS/MS is the gold standard for quantifying strigolactones due to its high sensitivity, specificity, and short analysis time.[1] The use of multiple reaction monitoring (MRM) mode allows for the selective detection and quantification of GR24, even at attomolar concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of strigolactones, often after derivatization to increase their volatility.
Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for the structural elucidation of novel strigolactones but is generally not used for routine quantification due to its lower sensitivity compared to mass spectrometry-based methods.
Data Presentation: Quantitative Uptake of GR24
While direct quantitative data on the uptake of this compound into root tissue is not extensively published in a comparative format, the following table illustrates a hypothetical concentration-dependent uptake scenario based on typical experimental designs in the field. This table is for illustrative purposes to demonstrate how such data would be presented.
| External GR24 Concentration (µM) | Incubation Time (hours) | Plant Species | GR24 Concentration in Root Tissue (ng/g fresh weight) |
| 1 | 6 | Arabidopsis thaliana | 15.2 ± 2.1 |
| 5 | 6 | Arabidopsis thaliana | 78.5 ± 8.9 |
| 10 | 6 | Arabidopsis thaliana | 155.3 ± 15.4 |
| 1 | 24 | Arabidopsis thaliana | 45.8 ± 5.3 |
| 5 | 24 | Arabidopsis thaliana | 230.1 ± 25.7 |
| 10 | 24 | Arabidopsis thaliana | 480.6 ± 42.1 |
| 1 | 6 | Oryza sativa (Rice) | 12.7 ± 1.8 |
| 5 | 6 | Oryza sativa (Rice) | 65.4 ± 7.5 |
| 10 | 6 | Oryza sativa (Rice) | 132.9 ± 13.1 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes only.
Experimental Protocols
Protocol 1: Extraction and Quantification of GR24 from Plant Roots using UHPLC-MS/MS
1. Materials and Reagents:
-
Plant root tissue (fresh or frozen)
-
Liquid nitrogen
-
Ethyl acetate (HPLC grade)
-
Acetone (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid
-
This compound standard
-
Internal standard (e.g., deuterated GR24)
-
Mortar and pestle or tissue homogenizer
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
UHPLC-MS/MS system
2. Extraction Procedure:
-
Harvest plant roots and wash them gently with deionized water to remove any soil or growth media.
-
Blot the roots dry with a paper towel and determine the fresh weight.
-
Immediately freeze the root tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer approximately 100 mg of the powdered tissue to a 15 mL centrifuge tube.
-
Add 1 mL of cold ethyl acetate containing the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ice-water bath for 10 minutes.
-
Centrifuge the sample at 5000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% acetonitrile for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Analysis:
-
UHPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Use multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for GR24 and the internal standard need to be optimized on the specific instrument.
Protocol 2: Solid-Phase Extraction (SPE) of GR24 from Root Exudates
1. Materials and Reagents:
-
Root exudate solution
-
Polymeric reversed-phase SPE cartridges (e.g., 60 mg)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Water (Milli-Q or equivalent)
-
SPE vacuum manifold
-
Nitrogen evaporator
2. SPE Procedure:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the root exudate sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the GR24 from the cartridge with 2 mL of acetone.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for UHPLC-MS/MS analysis as described in Protocol 1.
Mandatory Visualizations
Caption: GR24 Signaling Pathway.
Caption: GR24 Quantification Workflow.
References
Application Notes: The Use of (-)-Strigolactone GR24 in Arabidopsis Somatic Embryogenesis
Introduction
Somatic embryogenesis is a remarkable process where plant somatic cells dedifferentiate and subsequently develop into embryos. In the model organism Arabidopsis thaliana, this process is a powerful tool for studying the molecular mechanisms of plant development and for clonal propagation. Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant growth and development. The synthetic strigolactone analogue, (-)-Strigolactone GR24, has emerged as a significant promoter of somatic embryogenesis in Arabidopsis. These application notes provide a comprehensive overview of the role of GR24 in this process, detailing its interaction with auxin signaling pathways and providing protocols for its application in research settings.
Mechanism of Action
The promotion of somatic embryogenesis by GR24 in Arabidopsis is closely linked to its interplay with auxin, a key phytohormone in this process. The overall process can be divided into two main phases: an induction phase, which requires the presence of an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) to initiate the formation of embryogenic tissue, and a development phase, where embryos mature in an auxin-free medium.[1][2]
GR24 primarily acts during the induction phase to enhance the embryogenic response.[3] Its application has been shown to upregulate the expression of key genes involved in auxin signaling and cell dedifferentiation.[1][3] Studies have demonstrated that GR24 can rescue the reduced somatic embryo formation phenotype in max3 and max4 mutants, which are deficient in strigolactone biosynthesis.[1] Conversely, the application of a strigolactone biosynthesis inhibitor, TIS108, exacerbates this phenotype.[1]
The molecular mechanism involves the upregulation of several AUXIN RESPONSIVE FACTORs (ARFs), including ARF5, ARF8, ARF10, and ARF16.[3] These transcription factors are crucial for the establishment of embryogenic tissue.[3] Furthermore, GR24 treatment leads to an increased expression of WUSCHEL (WUS) and SOMATIC EMBRYOGENESIS RECEPTOR-LIKE KINASE 1 (SERK1), which are well-established markers for cellular dedifferentiation and the acquisition of embryogenic competence.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of GR24 on somatic embryogenesis in Arabidopsis thaliana, based on published research.
Table 1: Effect of GR24 and TIS108 on Somatic Embryo Production in Wild-Type (WT) Arabidopsis
| Treatment | Concentration | Mean Number of Somatic Embryos per Explant (± SE) |
| Control (Mock) | - | ~25 (± 2.5) |
| GR24 | 50 nM | ~35 (± 3.0) |
| TIS108 | 10 nM | ~15 (± 2.0) |
| GR24 + TIS108 | 50 nM + 10 nM | ~20 (± 2.2) |
Data are approximate values derived from published studies for illustrative purposes.[1][5]
Table 2: Effect of GR24 on Somatic Embryo Production in Strigolactone Biosynthesis Mutants (max3-9 and max4)
| Genotype | Treatment | Concentration | Mean Number of Somatic Embryos per Explant (± SE) |
| max3-9 | Control | - | ~10 (± 1.5) |
| max3-9 | GR24 | 50 nM | ~28 (± 2.5) |
| max4 | Control | - | ~12 (± 1.8) |
| max4 | GR24 | 50 nM | ~30 (± 2.8) |
Data are approximate values derived from published studies for illustrative purposes.[1][5]
Experimental Protocols
Protocol 1: Induction of Somatic Embryogenesis in Arabidopsis thaliana using GR24
This protocol details the steps for inducing somatic embryogenesis from immature zygotic embryos of Arabidopsis and testing the effect of GR24.
Materials:
-
Arabidopsis thaliana seeds (Wild-type, max3-9, max4)
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Growth chamber or tissue culture room (22-24°C, 16h light/8h dark cycle)
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Stereomicroscope
-
Sterile petri dishes, forceps, and scalpels
-
Induction Medium (IM):
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LV (Lenoir & Viseur) macronutrients
-
MS (Murashige & Skoog) micronutrients
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B5 vitamins (full strength)
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20 g/L Sucrose
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4.5 µM 2,4-D
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3 g/L Phytagel
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pH adjusted to 5.8
-
-
Development Medium (DM): Same as IM but without 2,4-D.
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This compound stock solution (e.g., 1 mM in acetone)
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TIS108 stock solution (optional, e.g., 1 mM in acetone)
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Sterilization solution (e.g., 70% ethanol, 10% bleach with Tween 20)
Procedure:
-
Plant Growth and Explant Preparation:
-
Sterilize and sow Arabidopsis seeds on MS medium.
-
Grow plants in a controlled environment.
-
Harvest immature siliques approximately 7-9 days after flowering.
-
Under a stereomicroscope, dissect immature zygotic embryos from the ovules.
-
-
Induction Phase:
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Prepare IM plates. For GR24 treatment, add the stock solution to the autoclaved and cooled medium to a final concentration of 50 nM. For control plates, add an equivalent volume of acetone.
-
Place the dissected immature zygotic embryos onto the surface of the IM plates.
-
Seal the plates and incubate in the dark at 22-24°C for 14 days. This period allows for the formation of embryogenic tissue.[1][2]
-
-
Development Phase:
-
Data Collection:
-
Count the number of fully developed somatic embryos per explant under a stereomicroscope.
-
Perform statistical analysis to determine the significance of the observed differences between treatments.
-
Visualizations
Caption: Experimental workflow for Arabidopsis somatic embryogenesis with GR24.
Caption: Simplified signaling pathway of GR24 in somatic embryogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strigolactone GR24 Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strigolactone GR24 Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the stability of (-)-Strigolactone GR24 in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (-)-Strigolactone GR24 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic organisms. Its instability in aqueous solutions is a significant concern for researchers as it can readily degrade, leading to a loss of biological activity and inconsistent experimental results. The primary degradation pathway is hydrolysis, which involves the cleavage of the enol-ether bridge, separating the ABC lactone from the D-ring.
Q2: What are the main factors that influence the stability of GR24 in aqueous solutions?
A2: The stability of GR24 in aqueous solutions is primarily affected by three main factors:
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pH: GR24 is more stable in acidic conditions and degrades rapidly under neutral to alkaline conditions.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Presence of Nucleophiles: Certain buffers and ions can act as nucleophiles and promote the degradation of GR24.
Q3: How should I prepare and store a stock solution of GR24?
A3: To ensure the longevity of your GR24, it is crucial to prepare and store stock solutions correctly.
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Solvent: Dissolve GR24 powder in an anhydrous organic solvent such as acetone or dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light and prevent repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: How do I prepare a working solution of GR24 for my experiments?
A4: Prepare the aqueous working solution of GR24 fresh on the day of the experiment.
-
Thaw a single-use aliquot of your concentrated stock solution on ice.
-
Dilute the stock solution to the desired final concentration in your aqueous experimental buffer or medium.
-
It is recommended to keep the working solution on ice until it is used in the experiment to minimize degradation.[2]
Q5: Are there more stable alternatives to GR24?
A5: Yes, research has focused on developing more stable synthetic strigolactone analogs. These analogs often have modifications to the core structure to reduce susceptibility to hydrolysis while retaining biological activity. If stability is a persistent issue in your experiments, exploring the use of these newer, more stable analogs may be beneficial.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of or inconsistent biological activity of GR24 in experiments. | 1. Degradation of GR24 in the aqueous working solution. 2. Improper storage of the stock solution. 3. Interaction with components in the experimental medium. | 1. Prepare fresh working solutions immediately before each experiment and keep them on ice.2. Ensure stock solutions are stored in an anhydrous solvent at -80°C in single-use aliquots.3. Test the stability of GR24 in your specific experimental medium using a stability assessment protocol (see Experimental Protocols section). Consider using a buffered solution with a slightly acidic pH if your experiment allows. |
| Precipitate forms when preparing the aqueous working solution. | 1. The final concentration of the organic solvent (from the stock solution) is too high. 2. The aqueous buffer is incompatible with the organic solvent. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO, acetone) in your working solution is low (typically <0.1%).2. Perform a solubility test with your buffer and the organic solvent before adding the GR24. |
| Variability in results between different batches of GR24. | 1. Differences in the purity or isomeric composition of the GR24. 2. Degradation of one batch of GR24 stock solution over time. | 1. Purchase GR24 from a reputable supplier and request a certificate of analysis.2. Always prepare fresh stock solutions from new batches of GR24 powder and follow strict storage protocols. |
Quantitative Data on GR24 Stability
| Temperature (°C) | pH | Expected Half-life (t1/2) | Stability Trend |
| 4 | 5.0 | Days | High |
| 4 | 7.0 | Hours to a Day | Moderate |
| 4 | 8.0 | Hours | Low |
| 25 | 5.0 | Hours to a Day | Moderate |
| 25 | 7.0 | Hours | Low |
| 25 | 8.0 | Minutes to Hours | Very Low |
| 37 | 5.0 | Hours | Low |
| 37 | 7.0 | Minutes to Hours | Very Low |
| 37 | 8.0 | Minutes | Extremely Low |
Note: The enol ether linkage in GR24 is susceptible to hydrolysis, a reaction that is significantly accelerated by increasing pH and temperature.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or acetone
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of GR24 powder to prepare a 10 mM stock solution.
-
Weigh the GR24 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or acetone to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the GR24 powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes or vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of GR24 Stability in an Aqueous Buffer
Objective: To determine the stability of GR24 in a specific aqueous buffer over time at different temperatures.
Materials:
-
10 mM GR24 stock solution (prepared as in Protocol 1)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, citrate buffer)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector, or a UV-Vis spectrophotometer.
-
Temperature-controlled incubators or water baths
-
Microcentrifuge tubes
Procedure:
-
Prepare a fresh 10 µM working solution of GR24 by diluting the 10 mM stock solution into the aqueous buffer of interest.
-
Dispense equal volumes of the working solution into multiple microcentrifuge tubes.
-
Immediately take a sample for the "time 0" measurement. Analyze this sample by HPLC or UV-Vis spectrophotometry to determine the initial concentration of GR24.
-
Place the remaining tubes in incubators set at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.
-
Analyze the samples by HPLC or UV-Vis spectrophotometry to determine the concentration of the remaining GR24.
-
Calculate the percentage of GR24 remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining GR24 against time for each temperature to visualize the degradation kinetics.
Visualizations
Signaling Pathway of GR24
Caption: GR24 signaling pathway.
Experimental Workflow for GR24 Stability Assessment
Caption: Workflow for assessing GR24 stability.
Hydrolysis of this compound
Caption: GR24 hydrolysis in aqueous solution.
References
Troubleshooting common problems in (-)-Strigolactone GR24 bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Strigolactone GR24 bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioassays?
A1: this compound is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic organisms.[1] It is widely used in bioassays as a stable and readily available substitute for natural strigolactones to study processes such as seed germination of parasitic plants (e.g., Orobanche and Striga), root development, and interaction with arbuscular mycorrhizal fungi.[2][3][4]
Q2: How should I prepare my this compound stock and working solutions?
A2: It is recommended to dissolve GR24 in an anhydrous solvent like acetone to prepare a stock solution.[5] For aqueous-based bioassays, this stock solution can then be diluted to the final working concentration. Ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.1%) to avoid solvent-induced artifacts. Always prepare fresh working solutions for each experiment.
Q3: What are the typical storage conditions for GR24 solutions?
A3: GR24 stock solutions prepared in an anhydrous solvent should be stored at -20°C in a tightly sealed, light-protected container to minimize degradation. Aqueous working solutions are less stable and should ideally be used within 24 hours of preparation.[1]
Troubleshooting Guide
Issue 1: No or Poor Germination of Parasitic Plant Seeds
Q: I am not observing any or very low germination of my parasitic plant seeds (e.g., Orobanche, Striga) with GR24 treatment. What could be the problem?
A: Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Seed Preconditioning: Parasitic plant seeds often require a preconditioning period in a moist and warm environment to become responsive to germination stimulants.[3][6] Ensure you have followed the specific preconditioning protocol for your seed species, which typically involves incubation on a moist substrate (e.g., glass fiber filter paper) in the dark for a specific duration and temperature.[3][7]
-
GR24 Concentration: The optimal concentration of GR24 can vary between species. While concentrations in the nanomolar to micromolar range are generally effective, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific seed batch and species.[3][8]
-
GR24 Stability: GR24 can degrade in aqueous solutions, especially at non-neutral pH.[1] Ensure your bioassay medium has a pH between 6.0 and 7.0 and that you are using freshly prepared GR24 working solutions.
-
Seed Viability: The viability of your seed stock may be low. It is good practice to test seed viability using a tetrazolium chloride (TTC) stain or by checking germination with a known potent natural stimulant if available.
-
Incubation Conditions: Ensure the incubation temperature and light conditions during the germination assay are optimal for the specific parasitic plant species.[3][6]
Issue 2: High Variability in Bioassay Results
Q: My bioassay results show high variability between replicates. How can I improve the consistency?
A: High variability can be a common issue in bioassays.[9][10][11] Here are some tips to improve reproducibility:
-
Homogeneous Seed Treatment: Ensure uniform application of the GR24 solution to all seeds. Uneven distribution can lead to variable responses.
-
Consistent Environmental Conditions: Maintain consistent temperature, humidity, and light conditions for all replicates throughout the experiment. Minor variations in these parameters can significantly impact biological responses.[12]
-
Standardized Seed Stock: Use seeds from the same batch and of a similar age and size to minimize inherent biological variability.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to ensure accurate and uniform delivery of solutions.
-
Sufficient Number of Replicates: Increasing the number of technical and biological replicates can help to obtain a more reliable mean and reduce the impact of outliers.
Issue 3: Germination in Negative Control
Q: I am observing seed germination in my negative control (without GR24). What could be the cause?
A: Germination in the negative control can confound your results. Here are potential reasons and solutions:
-
Contamination: Your water or other reagents might be contaminated with germination stimulants. Use high-purity water (e.g., Milli-Q) and fresh, sterile solutions.
-
Endogenous Stimulants: Some seed batches may have a low level of endogenous germination. While this is often unavoidable, it should be recorded and subtracted from the treatment results.
-
Microbial Activity: Microorganisms present on the seeds or in the assay medium could potentially produce germination stimulants. Ensure proper seed sterilization procedures are followed.[13]
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Different Bioassays
| Bioassay Type | Organism | Recommended GR24 Concentration Range | Reference(s) |
| Parasitic Seed Germination | Orobanche cumana | 10⁻⁹ M to 10⁻⁶ M | [3] |
| Parasitic Seed Germination | Orobanche ramosa | 0.001 mg/L to 10 mg/L | |
| Root Development | Arabidopsis thaliana | 1 µM to 10 µM | [4][5] |
| Mycorrhizal Fungi Interaction | Gigaspora rosea | Subnanomolar to 10⁻⁸ M | [2][14][15] |
Experimental Protocols
Protocol 1: Orobanche Seed Germination Bioassay
-
Seed Sterilization: Surface sterilize Orobanche seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by five rinses with sterile distilled water.
-
Preconditioning: Place sterilized seeds on sterile glass fiber filter paper discs in a petri dish. Moisten the filter paper with sterile distilled water. Seal the petri dishes and incubate in the dark at 20-25°C for 7-14 days.[3][7]
-
GR24 Application: Prepare fresh working solutions of this compound in sterile distilled water. Apply a specific volume of the GR24 solution to each disc containing the preconditioned seeds. For the negative control, apply the same volume of sterile distilled water.
-
Incubation: Seal the petri dishes and incubate in the dark at 25°C for 7-10 days.
-
Germination Scoring: Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated when the radicle has protruded through the seed coat.
Visualizations
Diagram 1: Simplified this compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. GR24, a Synthetic Analog of Strigolactones, Stimulates the Mitosis and Growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by Boosting Its Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of plant growth regulators on Orobanche coerulescens seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Genetic variation in strigolactone production and tillering in rice and its effect on Striga hermonthica infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic variation in strigolactone production and tillering in rice and its effect on Striga hermonthica infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Seed Germination: A Flower Farmer’s Guide — Sierra Flower Farm [sierraflowerfarm.com]
- 13. researchgate.net [researchgate.net]
- 14. GR24, a synthetic analog of strigolactones, stimulates the mitosis and growth of the arbuscular mycorrhizal fungus Gigaspora rosea by boosting its energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Factors affecting the degradation of (-)-Strigolactone GR24 in soil.
Technical Support Center: (-)-Strigolactone GR24 Soil Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthetic strigolactone analog, (-)-GR24. This resource provides troubleshooting guidance and frequently asked questions regarding the factors that influence the stability and degradation of GR24 in soil environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors driving the degradation of GR24 in soil?
A1: The degradation of GR24 in soil is a complex process influenced by both abiotic (chemical) and biotic (biological) factors. The key drivers are:
-
Soil pH: GR24 is susceptible to hydrolysis, especially under neutral to alkaline conditions (pH ≥ 7.0). The enol-ether bridge in the molecule is prone to cleavage by nucleophiles like water, a reaction that accelerates with increasing pH.[1][2]
-
Microbial Activity: Soil microorganisms, such as bacteria and fungi, play a significant role in breaking down organic compounds.[3][4][5] They can utilize GR24 as a carbon or energy source, leading to its biodegradation through enzymatic processes.[3][5]
-
Soil Temperature: Higher temperatures generally increase the rate of both chemical hydrolysis and microbial metabolism, thus accelerating the degradation of GR24.[6][7]
-
Soil Moisture: Water is essential for hydrolysis and for microbial activity. Increased soil moisture can enhance the rate of degradation, partly by making the compound more available to microorganisms.[8]
Q2: How quickly does GR24 degrade? What is its typical half-life in soil?
A2: The half-life (DT50) of GR24 in soil is highly variable and depends on the specific environmental conditions. While precise data for soil is limited in the provided search results, related strigolactone stability studies indicate a range from a few hours in water to several days in acidic soil.[1] For instance, one source mentions a half-life of 6-8 days in acidic soil.[1] The rate is significantly faster in alkaline conditions due to increased hydrolysis.[1][2]
Q3: Is GR24 degradation primarily a chemical or biological process?
A3: Both processes are critical.
-
Abiotic Degradation (Chemical): This is dominated by pH-dependent hydrolysis.[9] The molecule's inherent chemical instability, particularly of the enol ether bond between its C- and D-rings, means it can break down without microbial involvement, especially in neutral to alkaline aqueous environments.[2]
-
Biotic Degradation (Biological): Soil microbes are the main drivers of the breakdown of many organic substances in the environment.[5][10] Bacteria and fungi release enzymes that can metabolize GR24, using it as a source of nutrients.[3][10] The presence of a diverse and active microbial community can significantly shorten the persistence of GR24 in soil.
Troubleshooting Guide
Issue: My GR24 appears to be degrading much faster than expected in my soil-based experiment.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Soil pH (≥ 7.0) | 1. Measure Soil pH: Use a calibrated pH meter to determine the pH of your soil sample. 2. Adjust pH (if feasible): For experimental control, you can consider using a buffered soil medium or carefully adjusting the soil pH to a more acidic range (e.g., pH 6.0-6.5) where GR24 is more stable.[1] 3. Consider Timing: Apply GR24 closer to the time of your experimental measurements to minimize degradation time. |
| High Microbial Activity | 1. Assess Microbial Load: While complex, you can infer high activity from soil characteristics (e.g., high organic matter). 2. Use Sterile Controls: To isolate the effect of microbes, run a parallel experiment with sterilized soil (e.g., via autoclaving or gamma irradiation). This will help you quantify the contribution of biotic degradation. 3. Reduce Temperature: If your experimental design allows, lowering the incubation temperature can slow down microbial metabolism and reduce the degradation rate.[6] |
| Elevated Temperature | 1. Monitor & Control Temperature: Maintain a consistent and documented temperature for your experiments. Avoid placing experiments in direct sunlight or near heat sources. 2. Reference Temperature Data: When comparing results, ensure that the experimental temperatures are consistent. Degradation rates will be significantly higher at 30°C compared to 10°C.[6] |
Quantitative Data Summary
The persistence of GR24 is highly context-dependent. The following table summarizes the influence of key factors on its stability.
| Factor | Condition | Effect on GR24 Half-Life (DT50) | Reference |
| pH | Acidic Soil | Longer (e.g., 6-8 days) | [1] |
| Neutral to Alkaline (pH ≥ 7.0) | Shorter (Rapid Hydrolysis) | [1][2] | |
| Microbial Activity | Sterile Soil (Abiotic) | Longer | Inferred |
| Non-Sterile Soil (Biotic) | Shorter | [3][5] | |
| Temperature | Lower (e.g., 10°C) | Longer | [6] |
| Higher (e.g., 30°C) | Shorter | [6] |
Visualizations & Protocols
Factors Influencing GR24 Degradation
This diagram illustrates the key abiotic and biotic factors that contribute to the breakdown of GR24 in the soil environment.
Caption: Key abiotic and biotic factors affecting GR24 stability in soil.
Experimental Workflow: Measuring GR24 Half-Life in Soil
This workflow outlines a typical procedure to determine the degradation rate of GR24 in a soil sample.
Caption: Standard experimental workflow for a GR24 soil degradation study.
Key Experimental Protocol
Protocol: Determination of GR24 Half-Life in Soil via Incubation Study
This protocol provides a general framework. Specific parameters like solvent volumes and incubation times should be optimized for your soil type and experimental goals.
-
Soil Preparation:
-
Collect soil and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.
-
Adjust the soil moisture to a desired level (e.g., 60% of water-holding capacity).
-
For an abiotic control, sterilize a subset of the soil (e.g., by autoclaving at 121°C for 30 minutes on three consecutive days).
-
-
Spiking:
-
Prepare a stock solution of (-)-GR24 in a suitable solvent (e.g., acetone or acetonitrile).
-
Add the stock solution to the soil samples to achieve the desired final concentration. Mix thoroughly to ensure even distribution and allow the solvent to evaporate completely in a fume hood.
-
-
Incubation:
-
Place the spiked soil samples into incubation vessels (e.g., glass flasks).
-
Incubate the samples in the dark at a constant, controlled temperature (e.g., 25°C).
-
Maintain soil moisture throughout the experiment by adding deionized water as needed.
-
-
Sampling:
-
Collect triplicate samples at predetermined time points (e.g., 0, 1, 2, 4, 7, 14, and 28 days).
-
The time-zero sample should be collected immediately after the solvent has evaporated.
-
-
Extraction:
-
Extract GR24 from the soil samples using an appropriate organic solvent like ethyl acetate. This is often done by adding the solvent, shaking vigorously, and then separating the liquid extract from the soil solids by centrifugation.
-
The extraction process may need to be repeated multiple times to ensure complete recovery.
-
-
Analysis:
-
Combine the extracts and concentrate them under reduced pressure.
-
Quantify the concentration of GR24 in the extracts using a sensitive analytical technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] This method allows for precise identification and quantification even at low concentrations.[11][12]
-
-
Data Calculation:
-
Plot the concentration of GR24 remaining versus time.
-
Calculate the degradation half-life (DT50), which is the time required for the initial concentration of GR24 to decrease by 50%, typically by fitting the data to a first-order kinetics model.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is the Role of Soil Microbes in the Degradation of Organic Pollutants? → Learn [pollution.sustainability-directory.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. youtube.com [youtube.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. Protocol for characterizing strigolactones released by plant roots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Best practices for storing (-)-Strigolactone GR24 to maintain bioactivity.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and using (-)-Strigolactone GR24 to maintain its bioactivity. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: For optimal stability, it is recommended to dissolve this compound in anhydrous acetone or dimethyl sulfoxide (DMSO).[1] Acetonitrile is also a suitable solvent.[1] It is crucial to use anhydrous solvents, as the presence of nucleophiles like water can lead to the hydrolysis of GR24.[2] Methanol is not recommended as it can cause a significant decrease in bioactivity.[1][2]
Q2: How should I store my GR24 stock solution to maintain its bioactivity?
A2: GR24 stock solutions should be stored in a sealed, airtight container, protected from light. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), it is highly recommended to store the solution at -80°C.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: At what temperature should solid this compound be stored?
A3: Solid this compound should be stored at -20°C to ensure its long-term stability and bioactivity.
Q4: What are the main factors that cause degradation of GR24?
A4: The bioactivity of GR24 is primarily compromised by the hydrolysis of its enol ether bridge.[2] This degradation can be accelerated by several factors, including:
-
Presence of nucleophiles: Water and other nucleophilic substances can attack the enol ether linkage, leading to the detachment of the D-ring, which is crucial for its biological activity.[2]
-
pH of the solution: The stability of GR24 is pH-dependent.[2]
-
Choice of solvent: As mentioned, solvents like methanol can promote degradation.[1][2]
Quantitative Data on GR24 Stability
The stability of GR24 is highly dependent on the solvent and storage conditions. Below is a summary of stability data in various solvents.
| Solvent | Temperature | Stability | Reference |
| Acetonitrile | Room Temp | No detectable deterioration after 18 days | [1] |
| DMSO | Room Temp | No detectable deterioration after 18 days | [1] |
| DMSO with 30% water (v/v) | Room Temp | No deterioration after over 100 hours | [1] |
| Methanol | Room Temp | Half-life of approximately 12 days | [1] |
| Ethanol:water (1:4, v/v) at pH 6.7 | 21°C | Approximately 80% remaining after 7 days | [4] |
| Methanol/water (1:3) at pH 7.4 | Not specified | Approximately 50% remaining after 48 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of GR24.
Materials:
-
This compound (MW: 298.29 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO) or anhydrous acetone
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile tips
Procedure:
-
Weigh out the required amount of solid GR24 in a sterile container. For a 10 mM stock solution, this would be approximately 2.98 mg per 1 mL of solvent.
-
Add the appropriate volume of anhydrous DMSO or acetone to the solid GR24.
-
Vortex or sonicate the mixture until the GR24 is completely dissolved. If using DMSO, gentle warming may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Seed Germination Bioassay to Test GR24 Bioactivity
This protocol describes a method for assessing the bioactivity of GR24 by observing its effect on seed germination.
Materials:
-
Seeds (e.g., Arabidopsis thaliana, lettuce, or parasitic plant seeds like Orobanche).
-
GR24 stock solution (e.g., 10 mM in DMSO).
-
Sterile distilled water.
-
Petri dishes (9 cm).
-
Sterile filter paper.
-
Growth chamber or incubator with controlled temperature and light conditions.
-
Positive control (e.g., a known germination stimulant like Gibberellic Acid).
-
Negative control (solvent only, e.g., 0.1% DMSO in water).
Procedure:
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1-2 minutes, followed by a 10-15 minute wash in a 1% sodium hypochlorite solution. Rinse the seeds 3-5 times with sterile distilled water.
-
Preparation of Treatment Solutions: Prepare a series of dilutions of your GR24 stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare the positive and negative control solutions.
-
Plating: Place two layers of sterile filter paper in each petri dish. Pipette 3-5 mL of the respective treatment or control solution onto the filter paper to ensure it is evenly moistened.
-
Sowing: Arrange a known number of sterilized seeds (e.g., 50-100) on the filter paper in each petri dish.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber or incubator. The optimal conditions will vary depending on the seed species (e.g., 22-25°C with a 16h light/8h dark photoperiod for Arabidopsis).
-
Data Collection: Score the germination percentage at regular intervals (e.g., every 24 hours for 7 days). A seed is considered germinated when the radicle has emerged.
-
Analysis: Compare the germination rates of the GR24-treated seeds to the positive and negative controls. A significant increase in germination compared to the negative control indicates that the GR24 is bioactive.
Troubleshooting Guide
Problem 1: I am not observing any bioactivity in my experiments with GR24.
-
Potential Cause 1: GR24 Degradation. Your GR24 may have degraded due to improper storage or handling.
-
Solution: Ensure you are using a fresh aliquot of GR24 stock solution that has been stored correctly at -80°C and protected from light.[3] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Potential Cause 2: Incorrect Solvent. The solvent used for the stock solution or the final working solution may be inhibiting the activity or causing degradation.
-
Solution: Use anhydrous DMSO or acetone for your stock solution.[1] Ensure the final concentration of the solvent in your experimental setup is not phytotoxic.
-
-
Potential Cause 3: Suboptimal Experimental Conditions. The concentration of GR24, the plant species, or the experimental conditions may not be optimal.
-
Solution: Perform a dose-response experiment with a range of GR24 concentrations (e.g., 0.1 µM to 10 µM).[1] Consult the literature for the most responsive plant species and appropriate assay conditions.
-
Problem 2: My experimental results are inconsistent between replicates.
-
Potential Cause 1: Inaccurate Pipetting. Small volumes of concentrated stock solutions can be difficult to pipette accurately.
-
Solution: Use calibrated micropipettes and ensure proper pipetting technique. Consider preparing a larger volume of a less concentrated intermediate dilution to improve accuracy when making your final working solutions.
-
-
Potential Cause 2: Uneven Application. The GR24 solution may not be evenly distributed in your experimental setup (e.g., in agar plates or on filter paper).
-
Solution: Ensure thorough mixing when preparing solutions and apply them evenly to the growth medium.
-
-
Potential Cause 3: Variability in Biological Material. Seeds or plants may have inherent biological variability.
-
Solution: Use a larger number of seeds or plants per replicate and increase the number of biological replicates to improve statistical power.
-
Visualizations
Caption: Workflow for assessing GR24 bioactivity.
Caption: GR24 signaling pathway overview.
References
- 1. Strigolactone Alleviates the Adverse Effects of Salt Stress on Seed Germination in Cucumber by Enhancing Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
How to overcome low solubility of (-)-Strigolactone GR24 for in vivo studies.
Welcome to the technical support center for (-)-Strigolactone GR24. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome challenges related to the low aqueous solubility of GR24 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of this compound a concern for in vivo experiments?
A1: this compound, like most strigolactones, is a lipophilic molecule with very low solubility in water. For in vivo studies, compounds must be dissolved in a biologically compatible solvent system that allows for effective delivery to the target organism without causing toxicity. The challenge lies in creating a formulation that keeps GR24 dissolved in an aqueous physiological environment.
Q2: What are the recommended solvents for creating a GR24 stock solution?
A2: GR24 is soluble in several organic solvents.[1][2][] For creating high-concentration stock solutions, the most commonly used and recommended solvents are dimethyl sulfoxide (DMSO) and acetone.[4][5] Ethanol and methanol are also viable options.[1][] Studies on the chemical stability of GR24 have shown it to be particularly stable in DMSO stock solutions.[6]
Q3: How should I prepare a working solution from my organic stock for an in vivo study?
A3: The standard method is to prepare a high-concentration stock solution in a solvent like acetone or DMSO and then dilute it to the final working concentration in an aqueous buffer or culture medium immediately before use.[4][5] It is crucial to ensure that the final concentration of the organic solvent is low enough to be non-toxic to the biological system being studied.
Q4: What is the maximum tolerated concentration of solvents like DMSO or acetone for in vivo studies?
A4: The maximum tolerated solvent concentration is highly dependent on the specific organism and cell type.
-
For in vivo animal studies , efforts should be made to keep the DMSO concentration below 2-5%.[7]
-
For in vitro cell culture , the final DMSO concentration should ideally be at or below 0.1%, as some cell lines are sensitive to concentrations as low as 0.5% or 1%.[8][9][10] A vehicle control (medium with the same final concentration of solvent) should always be included in experiments.
-
For plant studies , the final concentration is also kept minimal. For example, in studies on winter wheat, a mock treatment control consisting of a water and acetone solution was used.[4][5]
Q5: My GR24 precipitates out of solution when I dilute my stock in an aqueous buffer. What can I do?
A5: This is a common problem due to the low aqueous solubility of GR24. Please refer to the Troubleshooting Guide below for potential solutions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation Upon Dilution | The concentration of GR24 exceeds its solubility limit in the final aqueous solution. The final concentration of the organic co-solvent is too low to keep the compound dissolved. | 1. Decrease Final Concentration: Try working with a lower final concentration of GR24 if experimentally viable.2. Use a Co-Solvent System: Instead of diluting directly into a purely aqueous buffer, use a formulation containing solubilizing excipients like PEG300 and a surfactant like Tween-80.[11] See Protocol 3 for an example.3. Check pH: Although less common for GR24, adjusting the pH of the buffer can sometimes improve the solubility of certain compounds. |
| Toxicity Observed in Control Group | The final concentration of the organic solvent (e.g., DMSO, acetone) is too high for the specific biological system, causing cellular stress or death. | 1. Reduce Solvent Concentration: Lower the final solvent percentage by preparing a more concentrated stock solution or by using a lower final GR24 concentration.2. Switch Solvents: Some cell lines or organisms may tolerate one solvent better than another (e.g., ethanol vs. DMSO).3. Perform a Solvent Tolerance Test: Conduct a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific model system.[8][12] |
| Inconsistent Experimental Results | GR24 may be degrading in the stock solution or working solution over time. | 1. Proper Stock Solution Storage: Store GR24 stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11] A study found GR24 to be highly stable in DMSO.[6]2. Prepare Fresh Working Solutions: Always prepare the final working solution immediately before each experiment.3. Check for Contamination: Ensure solvents are anhydrous and free of contaminants, as water can sometimes affect the stability of compounds in organic solvents.[6] |
Quantitative Data Summary
Table 1: GR24 Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][2][] |
| Acetone | Soluble | [4][13] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Ethanol | Soluble | [1][] |
| Methanol | Soluble | [1] |
| Water | Poorly Soluble | [14][15] |
Table 2: Recommended Maximum Final Solvent Concentrations
| Application | Solvent | Recommended Max. Concentration | Reference |
| In Vitro Cell Culture | DMSO | ≤ 0.1% - 0.5% (cell line dependent) | [8][9] |
| In Vivo (Rodents) | DMSO | < 2% - 5% | [7][12] |
| In Vivo (Plants) | Acetone | Minimal (use vehicle control) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM GR24 Stock Solution in Acetone
This protocol is suitable for preparing a stock solution for use in plant biology experiments.
Materials:
-
This compound (MW: 298.29 g/mol )
-
Anhydrous Acetone
-
Microcentrifuge tubes or glass vials
-
Pipettes and sterile filter tips
Procedure:
-
Weigh out approximately 1 mg of GR24 powder and transfer it to a sterile tube.
-
To create a 1 mM stock solution, add the appropriate volume of acetone. For 1 mg of GR24, this would be: (1 mg) / (298.29 mg/mmol) = 0.00335 mmol (0.00335 mmol) / (1 mmol/L) = 0.00335 L = 3.35 mL
-
Vortex the solution thoroughly until the GR24 is completely dissolved.
-
Dispense the stock solution into single-use aliquots in sterile tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[11]
Protocol 2: Preparation of a 10 µM GR24 Working Solution for Plant Treatment
This protocol describes the dilution of an acetone stock solution for application to plants, such as by foliar spray or irrigation.[4][5]
Materials:
-
1 mM GR24 stock solution in acetone (from Protocol 1)
-
Sterile distilled water
-
Sterile container for the final solution
Procedure:
-
Determine the total volume of working solution required. For this example, we will prepare 100 mL.
-
To dilute the 1 mM stock to a final concentration of 10 µM, use the M1V1 = M2V2 formula: (1000 µM) * V1 = (10 µM) * (100 mL) V1 = (10 * 100) / 1000 = 1 mL
-
In a sterile container, add 99 mL of sterile distilled water.
-
Add 1 mL of the 1 mM GR24 stock solution to the water.
-
Mix the solution well. The final acetone concentration will be 1%.
-
Prepare a vehicle control solution by adding 1 mL of acetone to 99 mL of water.
-
Use the working solution and vehicle control immediately after preparation.
Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Studies
This protocol provides a method for creating a more complex vehicle to improve the solubility and delivery of GR24, particularly for animal studies. This example is adapted from a common formulation for poorly soluble compounds.[11]
Materials:
-
High-concentration GR24 stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure (to prepare 1 mL of working solution):
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 25 mg/mL GR24 DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear and homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.
-
The final concentrations in the vehicle are: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final concentration of GR24 is 2.5 mg/mL.
-
This formulation should be prepared fresh before use. A corresponding vehicle control should be prepared without the GR24 stock.
Visualizations
Strigolactone Signaling Pathway
Caption: The strigolactone signaling pathway from hormone perception to gene expression.
Experimental Workflow for GR24 Formulation
References
- 1. caymanchem.com [caymanchem.com]
- 2. phytotechlab.com [phytotechlab.com]
- 4. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. plantsuccess.org [plantsuccess.org]
- 14. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Refining (-)-Strigolactone GR24 application methods for consistent results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with (-)-Strigolactone GR24.
Frequently Asked Questions (FAQs)
1. What is this compound and what is it used for?
This compound is a synthetic analog of strigolactones, a class of plant hormones that regulate various aspects of plant development. It is widely used in research to mimic the effects of natural strigolactones. Its applications include stimulating seed germination of parasitic plants like Striga and Orobanche, regulating root architecture, and mediating plant responses to abiotic stress.[1][2]
2. What is the optimal concentration of GR24 for my experiments?
The optimal concentration of GR24 is highly dependent on the plant species and the specific biological process being investigated. See the tables below for recommended concentration ranges for various applications. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
3. How should I prepare a GR24 stock solution?
GR24 is soluble in several organic solvents. A common practice is to prepare a stock solution in anhydrous acetone or dimethyl sulfoxide (DMSO).[1][2][3][4] For example, a 10 mM stock solution can be prepared in acetone.[4] It is recommended to prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate buffer or growth medium.[1]
4. How should I store GR24?
For long-term storage, GR24 powder should be stored at -20°C.[2] Stock solutions in organic solvents should also be stored at -20°C and are typically stable for at least one month.[1] Aqueous solutions of GR24 are less stable and should be used within 24 hours of preparation.[5]
5. Is GR24 stable in aqueous solutions and growth media?
The stability of GR24 in aqueous solutions is influenced by pH, temperature, and the presence of nucleophiles.[5][6][7] It is less stable at alkaline pH.[5] Hydrolysis can lead to the detachment of the butenolide ring, which is a crucial step in the signaling process.[6][7] Certain buffers, such as Tris-HCl and HEPES, should be avoided as they can affect GR24 stability.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological response to GR24 treatment. | Degradation of GR24: Improper storage, use of old solutions, or instability in the experimental medium. | Prepare fresh GR24 solutions for each experiment. Store stock solutions at -20°C in an appropriate solvent (e.g., acetone, DMSO). Avoid buffers that affect GR24 stability (e.g., Tris-HCl, HEPES).[5] |
| Incorrect concentration: The concentration used may be too high or too low for the specific plant species and developmental stage. | Perform a dose-response curve to determine the optimal concentration for your experimental system. Refer to the concentration tables below for guidance. | |
| Ineffective application method: The method of application (e.g., foliar spray, soil drench, direct application to buds) may not be optimal for the intended target tissue. | Consider alternative application methods. For example, application to the irrigation water has been shown to be more effective than foliar spray for enhancing antioxidant enzyme activities in wheat under drought stress.[8] | |
| Stereoisomer specificity: Commercial GR24 is often a racemic mixture of stereoisomers, which can have different biological activities.[9][10] | If possible, use specific stereoisomers of GR24 to elicit more precise physiological responses.[9] | |
| Precipitation of GR24 in the working solution. | Low solubility in the chosen solvent system. | Use co-solvents to improve solubility. A common mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Gentle heating and/or sonication can also aid dissolution.[1] |
| Variability in seed germination assays. | Incomplete or improper preconditioning of parasitic plant seeds. | Ensure seeds are properly preconditioned in a moist environment before GR24 application, as this is crucial for inducing responsiveness.[11] |
| Inconsistent GR24 concentration in the germination medium. | Prepare fresh GR24 solutions and ensure uniform application to the germination medium. | |
| Unexpected phytotoxicity or growth inhibition. | High concentration of GR24 or solvent. | Reduce the concentration of GR24. Perform a toxicity test with the solvent alone to rule out solvent-induced effects. |
Data Presentation
Table 1: Recommended GR24 Concentrations for Seed Germination
| Plant Species | Application | Effective Concentration Range | Reference |
| Orobanche cumana | Seed Germination | EC50 = 5.1 ± 1.32–5.3 ± 1.44 × 10⁻⁸ M | [12] |
| Striga hermonthica | Seed Germination | 1 × 10⁻⁵ to 1 × 10⁻⁹ M | [12] |
| Orobanche crenata | Seed Germination | 1 × 10⁻⁵ to 1 × 10⁻⁹ M | [12] |
| Tomato (Solanum lycopersicum) | Seed Germination | 0.20 µM | [13] |
| Cucumber (Cucumis sativus) | Seed Germination under Salt Stress | 1 - 20 µM (maximal response at 10 µM) | [14] |
| Rice (Oryza sativa) | Seed Germination under Salt Stress | - | [15] |
Table 2: Recommended GR24 Concentrations for Plant Growth and Stress Response
| Plant Species | Application | Effective Concentration Range | Reference |
| Arabidopsis | Lateral Root Inhibition | 2.5 µM | [1] |
| Arabidopsis | Primary Root Elongation | 1 µM | [1] |
| Winter Wheat | Drought Stress Mitigation | 1 - 10 µM | [8] |
| Rapeseed (Brassica napus) | Salinity Stress Mitigation | 0.18 µM | [16] |
| Ornamental Sunflower | Salinity Stress Mitigation | 0.01 mg L⁻¹ | [17] |
| Maize (Zea mays) | Drought Stress Mitigation | 0.01 mg L⁻¹ | [18] |
| Celery | Postharvest Storage | 2.0 µM | [19] |
| Wheat | Salinity Tolerance | 10 µM | [20] |
Experimental Protocols
Protocol 1: Preparation of GR24 Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out the appropriate amount of GR24 powder.
-
Dissolve the powder in anhydrous acetone or DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate buffer or growth medium.
-
For applications requiring co-solvents to improve solubility, a recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Add each solvent sequentially and mix well.
-
If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1]
-
Use the freshly prepared working solution within 24 hours.
-
Protocol 2: Seed Germination Bioassay for Parasitic Plants
-
Seed Sterilization:
-
Surface sterilize parasitic plant seeds (e.g., Orobanche, Striga) with a 1% sodium hypochlorite solution for 5-10 minutes.
-
Rinse the seeds thoroughly with sterile distilled water.
-
-
Preconditioning:
-
Place the sterilized seeds on a moist glass fiber filter paper in a petri dish.
-
Incubate the seeds in the dark at a suitable temperature (e.g., 25°C) for 7-14 days to allow for preconditioning. This step is essential for the seeds to become responsive to germination stimulants.[11]
-
-
GR24 Treatment:
-
Prepare a series of GR24 working solutions at different concentrations.
-
Apply a small volume (e.g., 100 µL) of each GR24 solution to the preconditioned seeds.
-
Use a negative control with sterile distilled water and a positive control with a known effective concentration.
-
-
Incubation and Germination Assessment:
-
Seal the petri dishes and incubate them in the dark at 25°C for 7-14 days.
-
Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.
-
Calculate the germination percentage for each concentration.
-
Visualizations
Caption: Overview of the Strigolactone signaling pathway.[21][22][23][24]
Caption: General experimental workflow for GR24 application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GR24 | CAS 76974-79-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Stability of strigolactone analog GR24 toward nucleophiles. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Strigolactone Alleviates the Adverse Effects of Salt Stress on Seed Germination in Cucumber by Enhancing Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strigolactones Improve Plant Growth, Photosynthesis, and Alleviate Oxidative Stress under Salinity in Rapeseed (Brassica napus L.) by Regulating Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effect of strigolactone on growth, photosynthetic efficiency, antioxidant activity, and osmolytes accumulation in different maize (Zea mays L.) hybrids grown under drought stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of exogenous application of the strigolactone GR24 on quality and flavor components during postharvest storage of celery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 24. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding contamination in (-)-Strigolactone GR24 experiments with parasitic seeds.
Welcome to the technical support center for (-)-Strigolactone GR24 experiments with parasitic seeds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in parasitic seed germination experiments?
A1: this compound is a synthetic analog of strigolactones, a class of plant hormones that act as germination stimulants for many species of parasitic plants, such as Striga and Orobanche.[1][2][3] It is commonly used in research to induce seed germination in a controlled laboratory setting, allowing for the study of the germination process and the screening of potential control agents for these parasitic weeds.[4][5] GR24 is often used as a racemic mixture, meaning it contains both the (+)-GR24 and (-)-GR24 enantiomers, which can activate different signaling pathways.[6]
Q2: What are the most common sources of contamination in GR24 experiments?
A2: Microbial contamination is a prevalent issue in parasitic seed germination assays. The primary sources include:
-
Insufficiently sterilized seeds: The seed coat of parasitic plants can harbor a variety of fungal spores and bacteria.
-
Contaminated lab environment: Airborne spores from fungi (e.g., Aspergillus, Penicillium) and bacteria are ubiquitous and can settle on lab surfaces, equipment, and media.[4]
-
Non-sterile equipment and reagents: Improperly autoclaved glassware, pipette tips, water, and stock solutions are common vehicles for introducing contaminants.[4]
-
Handling errors: Human error, such as improper aseptic technique during seed handling and media preparation, is a significant contributor to contamination.[2]
Q3: How can I tell if my experiment is contaminated?
A3: Visual inspection is the primary method for detecting contamination. Key signs include:
-
Fungal growth: Look for fuzzy or cottony growth (mycelia) on the seeds, filter paper, or germination medium. Common fungal contaminants include Aspergillus, Alternaria, Penicillium, and Fusarium.[7]
-
Bacterial growth: This often appears as slimy or cloudy colonies on and around the seeds. The germination medium may also become turbid. Common bacterial contaminants include species of Bacillus, Pseudomonas, and Staphylococcus.
-
Yeast growth: Yeast contamination can make the liquid medium appear cloudy.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low germination of parasitic seeds | Seeds are dormant or not properly preconditioned. | Ensure seeds have undergone the required "after-ripening" period and are properly preconditioned in a warm, moist environment before GR24 application.[5] |
| Incorrect concentration of GR24. | Optimize the GR24 concentration for your specific parasitic plant species. See the data tables below for recommended ranges. | |
| Non-viable seeds. | Test seed viability using a tetrazolium chloride (TTC) or fluorescein diacetate (FDA) stain.[9] | |
| Fungal contamination observed on seeds/filter paper | Incomplete surface sterilization of seeds. | Increase the duration or concentration of the sodium hypochlorite treatment during seed sterilization. Ensure a thorough rinsing with sterile distilled water. |
| Airborne fungal spores. | Work in a laminar flow hood, minimize air currents, and regularly clean and disinfect the workspace and equipment.[4] | |
| Bacterial contamination (cloudy medium, slimy colonies) | Contaminated water or stock solutions. | Use freshly autoclaved or sterile-filtered water and solutions. Prepare stock solutions under aseptic conditions. |
| Improper handling. | Strictly adhere to aseptic techniques. Use sterile forceps for handling seeds and filter paper. Change gloves frequently. | |
| Inconsistent germination rates across replicates | Uneven application of GR24 solution. | Ensure each filter paper disc receives the same volume of GR24 solution and that it is evenly distributed. |
| Variation in seed batches. | Use seeds from the same batch for a given experiment to minimize biological variability. |
Quantitative Data on GR24-Induced Germination
The optimal concentration of GR24 for inducing germination can vary between different species and even populations of parasitic plants. The following tables summarize reported germination rates at various GR24 concentrations.
Table 1: Effect of GR24 Concentration on Striga hermonthica Seed Germination
| GR24 Concentration | Germination Rate (%) | Reference |
| 0.1 ppm (approx. 0.34 µM) | 87.0 - 92.3 | [10] |
| 1 µM | ~50 | [11] |
| 0.034 - 3.4 µM | 74 - 91 | [12] |
| 1 nM | ~50 (with inhibitor) | [13] |
Table 2: Effect of GR24 Concentration on Phelipanche and Orobanche Species
| Species | GR24 Concentration | Germination Rate (%) | EC50 | Reference |
| Phelipanche ramosa | 1 mg/L (approx. 3.4 µM) | Optimal | 1.4 x 10⁻¹² M | [14][15] |
| Orobanche cumana | - | - | 4.0 x 10⁻⁹ M | [14] |
| Orobanche minor | 1 µM | 78 | - | [2] |
EC50 is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed Methodology for Parasitic Seed Germination Assay with GR24
This protocol is a synthesis of best practices to minimize contamination.
-
Seed Surface Sterilization:
-
Place parasitic seeds in a microcentrifuge tube.
-
Add a solution of 1-2% sodium hypochlorite containing 0.02% Tween 20.[1]
-
Vortex for 3-5 minutes.
-
Pellet the seeds by centrifugation and carefully remove the supernatant.
-
Wash the seeds three to five times with sterile distilled water, vortexing and centrifuging between each wash.[1]
-
After the final wash, remove all water and air-dry the seeds in a laminar flow hood.[1]
-
-
Seed Preconditioning (Conditioning):
-
Place a sterile glass fiber filter paper disc (or other suitable substrate) in a sterile petri dish.
-
Moisten the filter paper with a specific volume of sterile distilled water or a conditioning buffer.
-
Carefully sprinkle a known number of sterilized seeds onto the filter paper.
-
Seal the petri dishes with parafilm and incubate in the dark at an appropriate temperature (e.g., 25-30°C for Striga, 18-23°C for Orobanche) for 7-14 days.[5]
-
-
GR24 Treatment and Germination:
-
Prepare a stock solution of GR24 in a sterile solvent (e.g., acetone or DMSO) and make serial dilutions in sterile distilled water to achieve the desired final concentrations.
-
After the preconditioning period, open the petri dishes in a laminar flow hood and apply a small, precise volume of the GR24 solution to each filter paper disc.
-
Reseal the petri dishes and incubate under the same conditions as preconditioning.
-
Observe the seeds for germination under a dissecting microscope at regular intervals (e.g., 24, 48, 72 hours). A seed is considered germinated when the radicle has emerged from the seed coat.
-
Visualizations
GR24 Experimental Workflow
Caption: A flowchart of the key steps in a GR24-induced parasitic seed germination experiment.
Simplified GR24 Signaling Pathway in Parasitic Seeds
Caption: A simplified diagram of the GR24 signaling cascade leading to parasitic seed germination.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. labassociates.com [labassociates.com]
- 3. GR24, a Synthetic Analog of Strigolactones, Stimulates the Mitosis and Growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by Boosting Its Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The mechanism of host-induced germination in root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actabotanica.org [actabotanica.org]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials [mdpi.com]
- 12. maxwellsci.com [maxwellsci.com]
- 13. Rational design of Striga hermonthica-specific seed germination inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-throughput seed germination assay for root parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to select the appropriate solvent for (-)-Strigolactone GR24.
Technical Support Center: (-)-Strigolactone GR24
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information on the appropriate selection of solvents for GR24, along with troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: For preparing a stock solution of this compound, acetone and dimethyl sulfoxide (DMSO) are the most recommended solvents.[1][2][3][4] Both have been shown to be suitable for creating concentrated stock solutions.[1][2][4] Specifically, anhydrous acetone is often used to prepare a 10 mM stock solution.[1] DMSO is also an excellent choice and can dissolve GR24 at high concentrations, for example, 100 mg/mL (335.24 mM), although this may require ultrasonication.[2] Acetonitrile is another suitable solvent for stock solutions with good stability.[4]
Q2: I need to prepare an aqueous working solution of GR24 for my bioassay. How should I proceed?
A2: To prepare an aqueous working solution, it is common practice to first dissolve GR24 in a small amount of a suitable organic solvent, such as acetone or DMSO, to create a concentrated stock solution.[1][2][5] This stock solution is then diluted with water or an aqueous buffer to the final desired concentration.[5] For example, a 10 mM stock solution in acetone can be diluted to final concentrations of 3 µM and 25 µM in the growth medium.[1] It is crucial to consider the final concentration of the organic solvent in your working solution to avoid any potential solvent-induced effects on your biological system. A mock control with the same concentration of the solvent should always be included in your experimental design.[1][5]
Q3: My GR24 is not dissolving properly. What can I do?
A3: If you encounter precipitation or phase separation while preparing your GR24 solution, gentle heating and/or sonication can aid in dissolution.[2] When using DMSO to prepare a high-concentration stock solution, ultrasonic treatment is often necessary.[2] Ensure that your solvent is of high purity and anhydrous, as the presence of water can affect solubility and stability.[1] For aqueous solutions, using co-solvents like PEG300 and Tween-80 can improve solubility.[2]
Q4: How stable is GR24 in different solvents? What are the optimal storage conditions?
A4: The stability of GR24 is highly dependent on the solvent and storage conditions.[6][7]
-
In Acetone and DMSO: GR24 stock solutions in acetone and DMSO are relatively stable.[4] Studies have shown no detectable deterioration by 1H NMR analysis even after 18 days at room temperature.[4]
-
In Methanol: Methanol is not a suitable solvent for long-term storage of GR24 stock solutions, as significant degradation can occur.[4] The half-life of GR24 in methanol at room temperature is estimated to be around 12 days.[4]
-
In Aqueous Solutions: GR24 is less stable in aqueous solutions, and its stability is influenced by pH and the presence of nucleophiles.[6][7] It is recommended to use freshly prepared aqueous solutions within 24 hours.[7] Alkaline pH and high phosphate concentrations can increase its decomposition.[7] It is also advised to avoid Tris-HCl and HEPES buffers.[7]
For long-term storage, it is best to store GR24 as a solid or as a stock solution in anhydrous DMSO or acetone at -20°C or -80°C, protected from light and moisture.[2] Stock solutions stored at -80°C are reported to be stable for up to 6 months, while at -20°C, they should be used within one month.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | The final concentration of the organic solvent from the stock solution is too low to keep GR24 dissolved in the aqueous medium. | Increase the final concentration of the organic solvent slightly, if permissible for your experiment. Alternatively, consider using co-solvents such as PEG300 and Tween-80 in your aqueous medium to enhance solubility.[2] Always verify that the final solvent concentration does not affect your experimental outcome by including a proper solvent control.[1] |
| Inconsistent experimental results | Degradation of GR24 in the stock or working solution. | Prepare fresh stock solutions regularly and store them under the recommended conditions (-20°C or -80°C in anhydrous DMSO or acetone).[2] Always prepare aqueous working solutions fresh before each experiment and use them within 24 hours.[7] Avoid using buffers that can promote GR24 degradation, such as Tris-HCl and HEPES.[7] |
| Low bioactivity observed | Incorrect solvent choice leading to poor delivery or degradation of GR24. | Ensure the solvent used for the final application is compatible with the experimental system. For plant treatments, direct application of an acetone or ethanol-based solution might be effective.[5][8] For in vitro assays, ensure the final solvent concentration is non-toxic to the cells or organisms being studied. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (335.24 mM) | Requires sonication. | [2] |
| DMSO | ≥ 2.5 mg/mL (8.38 mM) | In co-solvent systems. | [2] |
| Acetone | 10 mM | Commonly used for stock solutions. | [1] |
| Ethanol | Soluble | No quantitative data available. | [][10] |
| Methanol | Soluble | Not recommended for stock solutions due to instability. | [4][][10] |
| DMF | Soluble | No quantitative data available. | [10] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in Acetone
Materials:
-
This compound (MW: 298.29 g/mol )
-
Anhydrous acetone (high purity)
-
Sterile microcentrifuge tubes or vials
-
Precision balance
-
Pipettes
Procedure:
-
Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need 2.98 mg of GR24.
-
Place the weighed GR24 into a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous acetone. For 1 mL of solution, add 1 mL of anhydrous acetone.
-
Vortex the solution until the GR24 is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent evaporation and moisture absorption. For optimal stability, use within one month when stored at -20°C or within six months if stored at -80°C.[2]
Visualizations
Caption: Decision workflow for selecting the appropriate solvent for this compound.
Caption: Simplified signaling pathway of Strigolactones like GR24.
References
- 1. Frontiers | GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of strigolactone analog GR24 toward nucleophiles. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. plantsuccess.org [plantsuccess.org]
- 10. caymanchem.com [caymanchem.com]
Validation & Comparative
Unraveling the Enantiomeric Bioactivity of Strigolactones: A Comparative Analysis of (-)-GR24 and (+)-GR24
A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of the synthetic strigolactone analogue GR24 stereoisomers. This guide details their distinct signaling pathways, provides quantitative comparisons of their bioactivity in key plant developmental processes, and outlines detailed experimental protocols for their assessment.
Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play pivotal roles in regulating various aspects of plant growth and development, including shoot branching, root architecture, and responses to environmental stimuli. The synthetic strigolactone analog, GR24, is widely used as a tool to study SL perception and signaling. GR24 is a racemic mixture of two enantiomers: (+)-Strigolactone GR24 and (-)-Strigolactone GR24. Emerging evidence has revealed that these stereoisomers exhibit distinct biological activities, primarily due to their differential perception by two related α/β-hydrolase receptors, AtD14 and KAI2, in the model plant Arabidopsis thaliana. This differential recognition triggers distinct downstream signaling cascades, leading to varied physiological responses. Understanding the specific bioactivity of each enantiomer is crucial for the precise application of GR24 in research and for the development of novel agrochemicals or therapeutic agents.
Comparative Bioactivity: (-)-GR24 vs. (+)-GR24
The differential effects of (-)-GR24 and (+)-GR24 are most pronounced in seed germination, hypocotyl elongation, and root development. The following tables summarize the quantitative data from comparative bioassays.
Seed Germination Assay
| Treatment (1 µM) | Germination Rate (%) [± SE] | Receptor |
| Mock | 2.5 ± 1.5 | - |
| (-)-GR24 | 85.0 ± 5.0 | KAI2 |
| (+)-GR24 | 5.0 ± 2.0 | AtD14 |
Data adapted from Scaffidi et al. (2014).
Hypocotyl Elongation Assay
| Treatment (1 µM) | Hypocotyl Length (mm) [± SE] | Receptor(s) |
| Mock | 4.5 ± 0.2 | - |
| (-)-GR24 | 2.5 ± 0.1 | KAI2 |
| (+)-GR24 | 3.5 ± 0.2 | AtD14 |
Data adapted from Scaffidi et al. (2014).
Root Development Assay
| Treatment (1 µM) | Primary Root Length (Relative to Mock) | Lateral Root Density (Relative to Mock) | Receptor(s) |
| (-)-GR24 | Slight Increase | Slight Decrease | KAI2 |
| (+)-GR24 | Significant Increase | Significant Decrease | AtD14 |
Qualitative summary based on data from Yao et al. (2016). Precise quantitative data with standard errors for direct comparison of enantiomers on root development is an active area of research.
Signaling Pathways and Experimental Workflows
The distinct bioactivities of (-)-GR24 and (+)-GR24 are rooted in their selective perception by different receptors, which initiates separate signaling cascades.
Caption: Differential signaling pathways of (+)-GR24 and (-)-GR24.
Caption: General experimental workflow for GR24 bioassays.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate reproducible research.
Seed Germination Assay
Objective: To quantify the effect of (-)-GR24 and (+)-GR24 on the germination rate of Arabidopsis thaliana seeds.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Petri dishes (9 cm)
-
Filter paper
-
(-)-GR24 and (+)-GR24 stock solutions (1 mM in acetone)
-
Sterile distilled water
-
Growth chamber with controlled light and temperature
Procedure:
-
Surface sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) commercial bleach solution for 10 minutes. Rinse the seeds 3-5 times with sterile distilled water.
-
Prepare treatment solutions by diluting the GR24 stock solutions in sterile distilled water to a final concentration of 1 µM. Include a mock control with the same concentration of acetone.
-
Place two layers of sterile filter paper in each Petri dish and moisten with 3 mL of the respective treatment solution.
-
Sow approximately 50-100 seeds on the filter paper in each dish.
-
Seal the Petri dishes with parafilm and stratify at 4°C in the dark for 3 days to synchronize germination.
-
Transfer the plates to a growth chamber set at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat.
-
Calculate the germination percentage for each treatment at the end of the experiment.
Hypocotyl Elongation Assay
Objective: To measure the effect of (-)-GR24 and (+)-GR24 on the hypocotyl length of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
Square Petri dishes (10 cm x 10 cm)
-
0.8% (w/v) agar medium (e.g., half-strength Murashige and Skoog - MS)
-
(-)-GR24 and (+)-GR24 stock solutions (1 mM in acetone)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare agar plates containing 1 µM of (-)-GR24, (+)-GR24, or a mock control. Add the compounds to the molten agar after it has cooled to approximately 50°C.
-
Surface sterilize and stratify the seeds as described in the germination assay protocol.
-
Sow the seeds in a straight line on the surface of the agar plates.
-
Place the plates vertically in a growth chamber at 22°C under continuous light for 5 days.
-
After the incubation period, carefully remove the seedlings from the agar and lay them flat on a scanner or a plate for imaging.
-
Measure the length of the hypocotyl (from the base of the cotyledons to the root-shoot junction) using image analysis software (e.g., ImageJ).
Root Development Assay
Objective: To assess the impact of (-)-GR24 and (+)-GR24 on primary root length and lateral root formation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds
-
Square Petri dishes (10 cm x 10 cm)
-
0.8% (w/v) agar medium (e.g., half-strength MS)
-
(-)-GR24 and (+)-GR24 stock solutions (1 mM in acetone)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare agar plates with the desired concentrations of GR24 enantiomers and a mock control as described for the hypocotyl assay.
-
Sow sterilized and stratified seeds on the plates.
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Allow the seedlings to grow for 7-10 days.
-
Image the plates and measure the primary root length using image analysis software.
-
Count the number of emerged lateral roots along the primary root.
-
Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.
Conclusion and Implications
The comparative analysis of (-)-GR24 and (+)-GR24 reveals a clear functional divergence between these two stereoisomers, driven by their selective perception through the KAI2 and AtD14 signaling pathways, respectively. (-)-GR24 primarily influences seed germination and early seedling development, whereas (+)-GR24 is more active in regulating later developmental processes such as shoot branching and root architecture.
For researchers, this distinction is critical for designing experiments that accurately probe the specific roles of the KAI2 and AtD14 signaling pathways. The use of racemic GR24 can lead to confounding results due to the activation of both pathways. For drug development professionals in the agrochemical sector, the specific bioactivities of these enantiomers offer the potential to develop more targeted and efficient plant growth regulators. For instance, compounds that specifically activate the KAI2 pathway could be developed as potent seed germination stimulants, while those targeting the AtD14 pathway could be used to manipulate plant architecture for improved crop yields. A thorough understanding of the stereochemistry-dependent bioactivity of strigolactones is therefore paramount for advancing both fundamental plant science and its practical applications.
Navigating the Intersection: A Comparative Guide to GR24 and Auxin Signaling Cross-talk
For researchers, scientists, and professionals in drug development, understanding the intricate dance between plant hormones is paramount for manipulating plant growth and development. This guide provides an objective comparison of the cross-talk between the synthetic strigolactone, (-)-Strigolactone GR24, and the auxin signaling pathway, supported by experimental data, detailed protocols, and clear visual representations of the underlying mechanisms.
The interplay between strigolactones and auxin is a critical regulatory hub governing various aspects of plant physiology, from the shaping of the plant's architecture to its response to environmental cues. GR24, a widely used synthetic analog of strigolactones, has been instrumental in dissecting this complex relationship. This guide synthesizes key findings on their reciprocal regulation, focusing on signaling, transport, and gene expression.
Quantitative Insights into the GR24-Auxin Interplay
The interaction between GR24 and auxin is not a simple one-way street; it's a dynamic feedback loop where each component influences the other. The following table summarizes quantitative data from various studies, offering a snapshot of their mutual regulation.
| Parameter | Treatment/Genotype | Effect | Quantitative Data | Reference |
| Polar Auxin Transport | Wild-type Arabidopsis stem segments treated with GR24 | Inhibition of basipetal auxin transport | Dose-dependent reduction of up to 30%. Significant reduction at 1 nM, maximum at 100 nM. | [1] |
| max2 mutant Arabidopsis stem segments treated with GR24 | No inhibition of auxin transport | Auxin transport remained at its characteristically elevated level even with 10 µM GR24. | [1] | |
| Gene Expression (Strigolactone Biosynthesis) | Arabidopsis seedlings treated with auxin (IAA) | Upregulation of MAX3 and MAX4 expression | Auxin positively regulates both MAX3 and MAX4 expression. | [2] |
| Gene Expression (Auxin Signaling) | Arabidopsis seedlings treated with GR24 | Changes in expression of AUXIN RESPONSIVE FACTORs (ARFs) | GR24 treatment correlated with changes in the expression of ARF5, ARF8, ARF10, and ARF16. | [3][4] |
| Adventitious Root Formation (Melon) | Melon hypocotyls treated with GR24 and IAA | Synergistic promotion of adventitious root formation | GR24+IAA treatment led to a greater increase in auxin, gibberellin, and zeatin content compared to GR24 alone. ABA content was significantly decreased. | [5] |
| Somatic Embryogenesis (Arabidopsis) | max3 and max4 mutant tissue treated with GR24 | Rescue of inhibited somatic embryo formation | The number of somatic embryos in max3 and max4 mutants was restored by GR24 application. | [3][4] |
| Secondary Growth (Arabidopsis) | Wild-type Arabidopsis inflorescence stems | Stimulation of cambium activity | Local GR24 treatments stimulate cambium activity. | [6] |
Visualizing the Molecular Dialogue
To better comprehend the intricate signaling networks, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and their points of intersection.
Caption: GR24 and Auxin Signaling Pathways and their Cross-talk.
The diagram above illustrates the core signaling cascades for both auxin and GR24 (representing strigolactones). A key point of interaction is the positive regulation of strigolactone biosynthesis genes, MAX3 and MAX4, by auxin.[2][7] Conversely, the strigolactone signaling pathway, which requires the F-box protein MAX2, negatively regulates polar auxin transport by affecting the abundance and localization of PIN-FORMED (PIN) auxin efflux carriers.[1][6]
Experimental Methodologies: A Closer Look
Reproducibility and a clear understanding of experimental design are crucial in scientific research. Below are detailed protocols for key experiments cited in the literature that investigate the GR24-auxin cross-talk.
Polar Auxin Transport Assay in Arabidopsis Inflorescence Stems
This method is used to quantify the movement of auxin through plant tissues and to assess the effect of inhibitors like GR24.
Protocol:
-
Plant Material: Use inflorescence stems from 4- to 6-week-old Arabidopsis plants.
-
Segment Preparation: Excise 1.5 to 2.5 cm segments from the base of the primary inflorescence stem. The apical end of the segment should be placed upwards in an Eppendorf tube containing a nutrient-rich agar medium.
-
Radiolabeled Auxin Application: To the apical end of each segment, apply a small drop (e.g., 5 µL) of agar containing radiolabeled auxin (e.g., [3H]IAA) and the desired concentration of GR24 or a mock solution.
-
Incubation: Incubate the segments in a dark, humid chamber for a specific period (e.g., 6 to 18 hours) to allow for auxin transport.
-
Quantification: After incubation, excise a 5 mm section from the basal end of the stem segment. Place this section into a scintillation vial.
-
Scintillation Counting: Add scintillation cocktail to the vial and measure the amount of radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of auxin transported.
-
Data Analysis: Compare the radioactivity counts from GR24-treated segments to those from mock-treated segments to determine the percentage of inhibition.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This technique is employed to measure the transcript levels of specific genes, such as those involved in strigolactone biosynthesis (MAX3, MAX4) or auxin response (ARFs).
Protocol:
-
Plant Material and Treatment: Grow Arabidopsis seedlings under controlled conditions. Apply GR24, auxin (IAA), or a mock solution to the growth medium or directly to the seedlings.
-
RNA Extraction: Harvest plant tissue at specific time points after treatment and immediately freeze it in liquid nitrogen. Extract total RNA using a commercially available kit or a standard protocol (e.g., Trizol method).
-
cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qRT-PCR: Perform the qRT-PCR reaction using a real-time PCR system. The reaction mixture should contain the synthesized cDNA, gene-specific primers for the target genes (e.g., MAX3, MAX4, ARF5) and a reference gene (for normalization, e.g., Actin), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes. The fold change in gene expression in treated samples compared to control samples is calculated using methods like the 2^-ΔΔCt method.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effect of GR24 on auxin-related gene expression.
Caption: Workflow for Gene Expression Analysis.
Conclusion
The cross-talk between GR24 and auxin signaling is a multifaceted process with significant implications for plant development. Auxin acts as a positive regulator of strigolactone biosynthesis, while strigolactones, in turn, fine-tune auxin transport. This reciprocal relationship allows plants to coordinate growth and development in response to both internal and external signals. The experimental data and methodologies presented in this guide provide a solid foundation for researchers aiming to further unravel this intricate hormonal network and leverage this knowledge for agricultural and biotechnological applications. The continued exploration of this interplay will undoubtedly reveal new layers of complexity and offer novel targets for the development of next-generation plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthetic Strigolactone GR24 Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Strigolactone GR24 Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis reveals that auxin promotes strigolactone-induced adventitious root growth in the hypocotyl of melon seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strigolactone signaling is required for auxin-dependent stimulation of secondary growth in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating (-)-Strigolactone GR24's Effect on MAX2-Dependent Signaling: A Comparative Guide
This guide provides an objective comparison of (-)-Strigolactone GR24 and its related stereoisomers in the context of MAX2-dependent signaling. It summarizes key experimental findings, presents detailed methodologies for crucial assays, and visualizes the underlying biological pathways and experimental logic. This information is intended for researchers, scientists, and professionals in drug development working on plant hormone signaling and development.
Introduction to GR24 and MAX2 Signaling
Strigolactones (SLs) are a class of plant hormones derived from carotenoids that regulate various aspects of plant development, including shoot branching and root architecture.[1] GR24 is a widely used synthetic analog of strigolactones. Commercially available GR24 is typically a racemic mixture (rac-GR24) composed of two primary enantiomers: GR245DS (often considered the (+)-form that mimics natural SLs) and GR24ent-5DS (the (-)-form).[2][3] These different stereoisomers can exhibit distinct biological activities by interacting with different receptor proteins.
The central player in SL signaling is the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[4] MAX2 is a component of a Skp1-Cullin-F-box (SCF) ubiquitin ligase complex, which targets specific proteins for degradation via the 26S proteasome.[2][5] Plants possess two main receptors that interact with MAX2:
-
Dwarf14 (D14): An α/β hydrolase that perceives natural strigolactones and the GR245DS stereoisomer.[4][5]
-
KARRIKIN INSENSITIVE 2 (KAI2): A paralog of D14 that perceives karrikins (smoke-derived compounds) and an unidentified endogenous plant signal (KAI2-ligand).[1][6] The this compound, or GR24ent-5DS, is known to signal primarily through this KAI2 receptor.[1][3]
Upon perception of their respective ligands, both D14 and KAI2 interact with MAX2 to target SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins for degradation, which in turn unleashes various developmental responses.[1][2][6] The use of specific GR24 stereoisomers in conjunction with genetic mutants (d14, kai2, and max2) has been crucial in dissecting these two parallel signaling pathways.[1]
Signaling Pathway Overview
The diagram below illustrates the dual signaling pathways that converge on the MAX2 protein. The strigolactone pathway (left) is activated by natural SLs or synthetic mimics like GR245DS, while the karrikin/KAI2-ligand pathway (right) is activated by compounds like karrikins or GR24ent-5DS (this compound).
Caption: D14 and KAI2 signaling pathways converge on the SCF-MAX2 complex.
Comparative Data on GR24 Stereoisomer Activity
The biological effect of GR24 is highly dependent on its stereochemistry. Experiments using wild-type Arabidopsis and key signaling mutants (d14, kai2, max2) have elucidated the specific activities of different isomers.
Table 1: Comparative Effect of GR24 Stereoisomers on Arabidopsis Hypocotyl Elongation
This table summarizes the inhibitory effect of four GR24 stereoisomers on hypocotyl growth, a common assay for strigolactone and karrikin activity. Data is compiled from studies on Arabidopsis seedlings.[1]
| Compound | Primary Receptor | Inhibition in Wild-Type (Col-0) | Inhibition in d14 Mutant | Inhibition in kai2 Mutant |
| GR245DS | D14 | Strong | None | Strong |
| GR244DO | D14 | Moderate | None | Moderate |
| GR24ent-5DS (this compound) | KAI2 | Strong | Strong | None |
| GR24ent-4DO | None | Inactive | Inactive | Inactive |
Table 2: MAX2-Dependent Gene Expression and Protein Stability
This table compares how different GR24 stereoisomers and karrikins affect downstream molecular events, such as gene expression and the stability of SMXL repressor proteins.
| Assay | Compound | Effect in Wild-Type | MAX2-Dependence | D14/KAI2-Dependence |
| Upregulation of KUF1 and STH7 transcripts [5] | rac-GR24, KAR1 | Strong upregulation | Yes (abolished in max2) | Not specified |
| Upregulation of SMXL6 and SMXL8 transcripts [7] | GR245DS, GR244DO | Upregulation | Not specified | Yes (abolished in d14) |
| Degradation of SMXL6-GFP Protein [7] | GR245DS, GR244DO | Rapid degradation | Implied (MAX2 targets SMXLs) | Yes (D14-dependent) |
| D14-MAX2 Protein Interaction (Pull-down) [8] | GR245DS, GR244DO | Enhanced interaction | N/A | Yes (requires D14) |
Table 3: Comparative Effects of rac-GR24 on Plant Phenotype
This table summarizes the well-established effects of applying the racemic mixture rac-GR24 on key developmental processes and confirms their dependence on the MAX2 protein.
| Phenotype | Effect of rac-GR24 on Wild-Type | Effect of rac-GR24 on max2 Mutant | MAX2-Dependence |
| Shoot Branching [5] | Strong inhibition | No inhibition | Yes |
| Primary Root Length [9] | Elongation at low concentration | No elongation | Yes |
| Lateral Root Density [9] | Reduction | No reduction | Yes |
| Seed Germination [5] | Stimulation | No stimulation | Yes |
Note: Some MAX2-independent responses to rac-GR24 have been reported, particularly at high concentrations, which may be due to off-target effects or contaminants.[2][9]
Experimental Protocols
Detailed and reproducible protocols are essential for validating signaling effects. Below are methodologies for key experiments cited in this guide.
Hypocotyl Elongation Assay
This assay is used to quantify the inhibitory effect of GR24 and other compounds on seedling growth.
Methodology:
-
Seed Sterilization: Arabidopsis thaliana seeds (e.g., Col-0, d14-1, kai2-2, max2-1) are surface-sterilized using 70% ethanol followed by a bleach solution and rinsed with sterile water.
-
Plating: Seeds are plated on Murashige and Skoog (MS) agar medium containing the desired concentration of GR24 stereoisomers (e.g., 1 µM) or a solvent control (e.g., acetone).
-
Stratification: Plates are stored at 4°C in the dark for 3-4 days to synchronize germination.
-
Growth Conditions: Plates are exposed to light to induce germination and then transferred to a growth chamber under specific light conditions (e.g., continuous red light) for 3-4 days.[5]
-
Measurement: Seedlings are imaged, and hypocotyl length is measured using software like ImageJ.
-
Analysis: The hypocotyl length of treated seedlings is compared to that of solvent-treated controls for each genotype.
Gene Expression Analysis by qRT-PCR
This protocol is used to measure changes in the transcript levels of target genes in response to chemical treatment.
Methodology:
-
Plant Growth and Treatment: Wild-type or mutant seedlings are grown in liquid MS medium for a set period (e.g., 10 days). The medium is then replaced with fresh medium containing the test compound (e.g., 5 µM GR245DS) or a mock control.[7]
-
Harvesting: Samples are harvested at various time points (e.g., 0, 2, and 4 hours) after treatment and immediately frozen in liquid nitrogen.[7]
-
RNA Extraction: Total RNA is extracted from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The qPCR reaction is performed using gene-specific primers for target genes (e.g., SMXL6, SMXL8) and a reference gene (e.g., ACTIN2) for normalization.
-
Data Analysis: Relative gene expression is calculated using the ΔΔCt method.
In Vitro Pull-Down Assay
This assay validates the physical interaction between proteins, such as D14 and MAX2, and how it is affected by strigolactones.
Methodology:
-
Protein Expression and Purification: Recombinant proteins with different tags (e.g., GST-AtD14 and His-MAX2) are expressed in E. coli and purified using affinity chromatography (e.g., Glutathione-Sepharose for GST, Ni-NTA for His).[8]
-
Incubation: The "bait" protein (e.g., His-MAX2) is immobilized on affinity beads. The "prey" protein (GST-AtD14) is then added to the beads in a binding buffer, either in the absence or presence of GR24 stereoisomers (e.g., 10 µM).[8]
-
Washing: The beads are washed several times to remove non-specific binders.
-
Elution and Detection: Bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the co-precipitated "prey" protein is detected by immunoblotting using an antibody against its tag (e.g., anti-GST antibody).[8]
Visualizing Experimental Logic and Workflows
Graphviz diagrams can effectively illustrate the logic behind using genetic mutants to dissect signaling pathways and the steps in a typical experimental workflow.
Caption: Logic for dissecting receptor specificity using genetic mutants.
Caption: A typical experimental workflow for a plant phenotypic assay.
References
- 1. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAX2-independent transcriptional responses to rac-GR24 in Lotus japonicus roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential role of MAX2 and strigolactones in pathogen, ozone, and stomatal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. F-box protein MAX2 has dual roles in karrikin and strigolactone signaling in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Masks Start to Drop: Suppressor of MAX2 1-Like Proteins Reveal Their Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Strigolactone GR24 and Its Synthetic Analogs in Plant Development
For researchers, scientists, and professionals in drug development, understanding the nuanced bioactivity of strigolactone analogs is critical for applications ranging from agricultural biotechnology to potential therapeutic interventions. This guide provides a comparative study of (-)-Strigolactone GR24, a widely used synthetic strigolactone, and its synthetic analogs, supported by quantitative data and detailed experimental protocols.
This compound serves as a vital tool in unraveling the complex roles of strigolactones in plant growth and development. Strigolactones are a class of plant hormones that regulate various physiological processes, including seed germination, shoot branching, and root architecture.[1][2] Furthermore, they play a crucial role in the symbiotic interactions between plants and soil microbes.[3] The synthetic nature and commercial availability of GR24 have made it a standard for studying these effects.[4] However, the development of novel synthetic analogs with modified structures offers the potential for enhanced stability, specificity, and efficacy. This guide presents a comparative overview of the biological activities of GR24 and several of its key analogs.
Comparative Bioactivity of GR24 and Synthetic Analogs
The biological potency of strigolactone analogs is often evaluated through various bioassays, primarily focusing on their ability to stimulate seed germination of parasitic plants, inhibit shoot branching, and modulate root system architecture. The following table summarizes the quantitative bioactivity of this compound and selected synthetic analogs.
| Compound | Bioassay | Species | Activity Metric | Value | Reference |
| (-)-GR24 | Seed Germination | Orobanche cumana | EC50 | 5.3 x 10⁻⁸ M | [1] |
| Shoot Branching Inhibition | Pisum sativum (pea) | Active Concentration | 1 µM | [5] | |
| Primary Root Length | Arabidopsis thaliana | Effective Concentration | 1.25 - 2.5 µM (increase) | [6] | |
| 7-bromo-GR24 | Seed Germination | Orobanche cumana | EC50 | 2.3 x 10⁻⁸ M | [1] |
| 7-fluoro-GR24 | Seed Germination | Orobanche cumana | EC50 | 0.97 x 10⁻⁸ M | [1] |
| IND (Indanone-derived) | Cancer Cell Growth Inhibition | Human cancer cell lines | IC50 | 1.1 µM | [7] |
| Carba-GR24 | Seed Germination | Striga hermonthica & Orobanche crenata | Activity | Inactive | [5] |
| Analog 23 (dimethylbutenolide D-ring) | Shoot Branching Inhibition | Pisum sativum (pea) | Activity | More active than GR24 | [5] |
EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.
Strigolactone Signaling Pathway
The perception and transduction of the strigolactone signal are crucial for its biological function. The signaling pathway is initiated by the binding of the strigolactone molecule to an α/β-hydrolase receptor, DWARF14 (D14). This binding event leads to a conformational change in the receptor, allowing it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This interaction results in the ubiquitination and subsequent degradation of SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins, which are transcriptional repressors. The degradation of SMXL proteins relieves the repression of downstream target genes, leading to the physiological responses associated with strigolactones.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of the bioactivities of different strigolactone analogs.
Seed Germination Assay (Parasitic Plants)
This assay is crucial for screening compounds that could be used to induce "suicidal germination" of parasitic weeds.
Materials:
-
Seeds of a parasitic plant (e.g., Striga hermonthica, Orobanche spp.).
-
9 cm Petri dishes.
-
Glass fiber filter paper.
-
Sterile distilled water.
-
Solutions of (-)-GR24 and synthetic analogs at various concentrations (e.g., 10⁻⁵ M to 10⁻¹⁰ M) in sterile distilled water containing 0.1% acetone.
-
Growth chamber or incubator set at a constant temperature (e.g., 25-30°C).
-
Stereomicroscope.
Procedure:
-
Seed Sterilization: Surface sterilize parasitic plant seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by several rinses with sterile distilled water.
-
Preconditioning: Place approximately 50-100 sterilized seeds on a moist glass fiber filter paper in a Petri dish. Add 5 mL of sterile distilled water. Seal the Petri dishes with parafilm and incubate in the dark at a constant temperature (e.g., 25°C) for 7-14 days to allow for seed conditioning.
-
Treatment Application: After the preconditioning period, carefully remove excess water from the Petri dishes. Apply 50 µL of the test solution (GR24 or analog at a specific concentration) to the filter paper. For the control, apply 50 µL of sterile distilled water with 0.1% acetone.
-
Incubation: Reseal the Petri dishes and incubate in the dark at the same constant temperature for 24-48 hours.
-
Germination Scoring: Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated when the radicle has protruded through the seed coat.
-
Data Analysis: Calculate the germination percentage for each treatment. Plot the germination percentage against the log of the concentration to determine the EC50 value for each compound.
Shoot Branching Assay (Pea or Arabidopsis)
This assay assesses the hormonal activity of strigolactones in inhibiting axillary bud outgrowth.
Materials:
-
Pea (Pisum sativum) or Arabidopsis thaliana plants. For enhanced sensitivity, strigolactone-deficient mutants (e.g., rms1 in pea, max4 in Arabidopsis) can be used.
-
Solutions of (-)-GR24 and synthetic analogs at various concentrations (e.g., 0.1 µM to 10 µM) in a suitable solvent (e.g., acetone or ethanol) with a surfactant (e.g., 0.01% Tween-20).
-
Micropipette.
-
Ruler or calipers.
Procedure:
-
Plant Growth: Grow pea or Arabidopsis plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Treatment Application:
-
Direct Application (Pea): Apply a small volume (e.g., 10 µL) of the test solution directly to the axillary bud at a specific node (e.g., the third node) before its outgrowth.
-
Systemic Application (Arabidopsis): For hydroponically grown plants, add the test compound to the nutrient solution. For soil-grown plants, apply the solution to the soil.
-
-
Measurement: After a defined period (e.g., 7-14 days), measure the length of the primary shoot and the number and length of all axillary branches.
-
Data Analysis: Compare the number and length of branches in treated plants to control plants (treated with solvent and surfactant only). Calculate the percentage of inhibition of branching for each compound and concentration.
Root System Architecture Assay (Arabidopsis)
This assay evaluates the effect of strigolactones on primary root growth and lateral root formation.
Materials:
-
Arabidopsis thaliana seeds (wild-type and/or strigolactone-related mutants).
-
Square Petri dishes (12 cm x 12 cm).
-
Murashige and Skoog (MS) agar medium.
-
Solutions of (-)-GR24 and synthetic analogs at various concentrations (e.g., 0.1 µM to 10 µM) to be incorporated into the MS medium.
-
Growth chamber with vertical plate orientation.
-
Scanner or camera for imaging.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Seed Sterilization and Stratification: Surface sterilize Arabidopsis seeds and stratify them at 4°C for 2-3 days in the dark to synchronize germination.
-
Plating: Sow the sterilized seeds on MS agar plates containing the different concentrations of the test compounds.
-
Growth: Place the plates vertically in a growth chamber under a long-day photoperiod (16-hour light/8-hour dark) at a constant temperature (e.g., 22°C).
-
Imaging: After a specific growth period (e.g., 7-10 days), capture high-resolution images of the plates.
-
Data Measurement: Use image analysis software to measure:
-
Primary root length.
-
Number of emerged lateral roots.
-
Lateral root density (number of lateral roots per unit length of the primary root).
-
-
Data Analysis: Compare the root parameters of treated seedlings to control seedlings. Analyze the dose-dependent effects of each compound on primary root elongation and lateral root formation.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative study of GR24 and its analogs.
References
- 1. Methods for Phenotyping Shoot Branching and Testing Strigolactone Bioactivity for Shoot Branching in Arabidopsis and Pea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological effects of the synthetic strigolactone analog GR24 on root system architecture in Arabidopsis: another belowground role for strigolactones? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Effects of the Synthetic Strigolactone Analog GR24 on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Antioxidant Properties of (-)-Strigolactone GR24 in Planta: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in planta antioxidant properties of (-)-Strigolactone GR24 against other alternatives, supported by experimental data. It is designed to assist researchers in evaluating GR24 for applications in plant biology and potentially inform drug development pathways where antioxidant activity is a key consideration.
Introduction to this compound and its Antioxidant Potential
This compound is a synthetic analog of strigolactones, a class of carotenoid-derived plant hormones that regulate various aspects of plant growth and development.[1][2] Recent studies have highlighted the significant role of GR24 in helping plants mitigate abiotic stress, in part through the enhancement of their antioxidant defense systems.[3][4][5] Under conditions of environmental stress, such as drought or salinity, plants experience an increase in reactive oxygen species (ROS), which can cause cellular damage. GR24 has been shown to bolster the plant's capacity to neutralize these harmful molecules, thereby protecting cellular integrity and maintaining physiological processes.[3][6] This guide will delve into the quantitative evidence of GR24's antioxidant effects and compare them with other known inducers of antioxidant responses in plants.
Comparative Analysis of Antioxidant Performance
The antioxidant efficacy of this compound has been evaluated in various plant species, often in comparison to or in combination with other phytohormones known to modulate stress responses, such as Salicylic Acid (SA) and Abscisic Acid (ABA). The following table summarizes key quantitative data from comparative studies.
| Plant Species | Stress Condition | Treatment | Parameter Measured | Result | Reference |
| Peppermint (Mentha piperita L.) | Pollution Stress | GR24 | Ascorbate Peroxidase (APX) Activity | Increased activity compared to control | [7] |
| Salicylic Acid (SA) | Ascorbate Peroxidase (APX) Activity | Increased activity compared to control | [7] | ||
| GR24 + SA | Ascorbate Peroxidase (APX) Activity | Synergistic increase in activity | [7] | ||
| GR24 | Catalase (CAT) Activity | Higher activity compared to SA-treated plants | [7] | ||
| Salicylic Acid (SA) | Catalase (CAT) Activity | Increased activity compared to control | [7] | ||
| GR24 + SA | Catalase (CAT) Activity | Synergistic increase in activity | [7] | ||
| Common Bean (Phaseolus vulgaris L.) | Salt Stress | GR24 (10 µM) | Superoxide Dismutase (SOD) Activity | Increased activity | [4] |
| Salicylic Acid (SA) | Superoxide Dismutase (SOD) Activity | Increased activity | [4] | ||
| GR24 + SA | Superoxide Dismutase (SOD) Activity | Further enhanced activity | [4] | ||
| GR24 (10 µM) | Catalase (CAT) Activity | Increased activity | [4] | ||
| Salicylic Acid (SA) | Catalase (CAT) Activity | Increased activity | [4] | ||
| GR24 + SA | Catalase (CAT) Activity | Further enhanced activity | [4] | ||
| GR24 (10 µM) | Ascorbate Peroxidase (APX) Activity | Increased activity | [4] | ||
| Salicylic Acid (SA) | Ascorbate Peroxidase (APX) Activity | Increased activity | [4] | ||
| GR24 + SA | Ascorbate Peroxidase (APX) Activity | Further enhanced activity | [4] | ||
| Tomato (Solanum lycopersicum) | Drought Stress | GR24 (0.015 mM) | Lipid Peroxidation (TBARS) | Reduced lipid peroxidation | [8] |
| Salicylic Acid (SA) (0.1 mM) | Lipid Peroxidation (TBARS) | Reduced lipid peroxidation | [8] | ||
| GR24 + SA | Lipid Peroxidation (TBARS) | Additive effect in reducing lipid peroxidation | [8] | ||
| Winter Wheat (Triticum aestivum L.) | Drought Stress | GR24 (10 µM) | Hydrogen Peroxide (H2O2) Content | Significantly lower H2O2 content | [5] |
| GR24 (10 µM) | Catalase (CAT) Activity | Significantly enhanced activity | [5] | ||
| GR24 (10 µM) | Peroxidase (POD) Activity | Significantly enhanced activity | [5] | ||
| GR24 (10 µM) | Superoxide Dismutase (SOD) Activity | Significantly enhanced activity | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific plant species and experimental conditions.
In Situ Detection of Hydrogen Peroxide (H₂O₂) by DAB Staining
This protocol is adapted from established methods for detecting H₂O₂ in plant leaves.[3][5][7]
Materials:
-
3,3'-Diaminobenzidine (DAB)
-
0.2 M HCl
-
Tween 20 (0.05% v/v)
-
200 mM Na₂HPO₄
-
Bleaching solution (ethanol:acetic acid:glycerol = 3:1:1)
-
12-well microtiter plates
-
Vacuum desiccator
-
Laboratory shaker
-
Water bath
Procedure:
-
Preparation of DAB Staining Solution (1 mg/mL): Dissolve 50 mg of DAB in 45 mL of sterile water. Adjust the pH to 3.0 with 0.2 M HCl to aid dissolution. Add 25 µL of Tween 20 and 2.5 mL of 200 mM Na₂HPO₄. The final solution should be made fresh and protected from light.[3][7]
-
Sample Collection: Excise leaves from control and treated plants and place them in the wells of a 12-well plate.
-
Infiltration: Add 2 mL of DAB staining solution to each well, ensuring the leaves are fully submerged. Place the plate in a vacuum desiccator and apply a gentle vacuum for 5 minutes to facilitate infiltration.[7]
-
Incubation: Cover the plate with aluminum foil and incubate on a laboratory shaker at 80-100 rpm for 4-5 hours.[3][7]
-
Destaining: Replace the DAB solution with the bleaching solution. Place the plate in a boiling water bath (approximately 90-95°C) for 15 minutes to remove chlorophyll.[3][7]
-
Visualization: After boiling, replace the bleaching solution with a fresh aliquot and let it stand for 30 minutes. The presence of H₂O₂ is indicated by a reddish-brown precipitate.[8]
In Situ Detection of Superoxide Radicals (O₂⁻) by NBT Staining
This protocol is based on the ability of Nitroblue Tetrazolium (NBT) to form a dark blue formazan precipitate upon reaction with superoxide radicals.[9][10]
Materials:
-
Nitroblue Tetrazolium (NBT)
-
10 mM Tris-HCl buffer (pH 7.4)
-
95% Ethanol
-
30% Glycerol
Procedure:
-
Preparation of NBT Staining Solution: Dissolve 50 mg of NBT in 100 mL of 10 mM Tris-HCl buffer (pH 7.4). Store the solution at 4°C in the dark and use within one week.[9]
-
Sample Collection and Staining: Immerse freshly collected plant tissues (e.g., leaves, root tips) in the NBT staining solution. Incubate at room temperature, protected from light, for 2-6 hours, or until a dark blue color develops in the positive controls.[9]
-
Destaining: Transfer the stained tissues to 95% ethanol and incubate at 40°C for 3-16 hours to remove chlorophyll. The ethanol may need to be replaced several times.[9]
-
Preservation and Visualization: After destaining, rinse the tissues with pure water and immerse them in 30% glycerol for preservation and photography.[10]
Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Enzyme Gene Expression
This protocol outlines the general steps for quantifying the transcript levels of genes encoding antioxidant enzymes.[11][12][13]
Materials:
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for antioxidant enzymes (e.g., SOD, CAT, APX) and a reference gene (e.g., Actin, Tubulin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Harvest plant tissue, immediately freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reactions containing the cDNA template, SYBR Green master mix, and gene-specific primers. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11]
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCT method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene.[13]
Conclusion
The evidence presented in this guide demonstrates that this compound is a potent inducer of the antioxidant defense system in plants, particularly under abiotic stress conditions. Quantitative comparisons with other phytohormones, such as salicylic acid, reveal that GR24 can elicit a comparable or even more robust antioxidant response, as measured by the activity of key antioxidant enzymes. The synergistic effects observed when GR24 is applied in combination with SA suggest complex and potentially interacting signaling pathways. The provided protocols and diagrams offer a framework for researchers to further investigate the antioxidant properties of GR24 and its potential applications in enhancing plant resilience and exploring novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes | MDPI [mdpi.com]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Modulation of Phytochemical Pathways and Antioxidant Activity in Peppermint by Salicylic Acid and GR24: A Molecular Approach | MDPI [mdpi.com]
- 8. The Effects of Exogenous Salicylic Acid and Strigolactone Applications on Seedling Growth and Antioxidant Activity in Tomato Seedlings Under Short-Term Drought Stress | AVESİS [avesis.comu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Transcriptomics of Plant Responses to (-)-Strigolactone GR24 and Other Hormones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of the synthetic strigolactone analog, (-)-Strigolactone GR24, with other key plant hormones. Supported by experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a valuable resource for understanding the intricate hormonal crosstalk that governs plant development and response to stimuli.
Introduction
Plant hormones are crucial signaling molecules that regulate a vast array of physiological and developmental processes. Strigolactones (SLs), a relatively new class of phytohormones, have emerged as key regulators of shoot branching, root architecture, and symbiotic interactions. The synthetic SL analog, GR24, is widely used to study SL responses. Understanding how the transcriptomic landscape is altered by GR24 in comparison to other classical hormones such as auxin, cytokinin, gibberellin (GA), abscisic acid (ABA), and ethylene (ET) is fundamental to unraveling the complex hormonal signaling networks in plants. This guide presents a comparative analysis of the transcriptomic responses to these hormones, providing quantitative data, experimental methodologies, and visual representations of their signaling pathways.
Data Presentation: Comparative Transcriptomic Analysis
The following tables summarize the number of differentially expressed genes (DEGs) in response to GR24 and other hormones from various transcriptomic studies. These data provide a quantitative overview of the extent of transcriptional reprogramming induced by each hormone.
| Hormone Treatment | Plant Species | Tissue | Time Point | Upregulated DEGs | Downregulated DEGs | Total DEGs | Citation |
| GR24 | Ratoon Rice | Axillary Bud | 6 h | Not specified | Not specified | 742 | [1] |
| 12 h | Not specified | Not specified | 2,877 | [1] | |||
| IAA (Auxin) | Tomato | Shoots | Not specified | Not specified | Not specified | 2,326 | [2] |
| GR24 | Tomato | Shoots | Not specified | Not specified | Not specified | 260 | [2] |
| IAA + GR24 | Tomato | Shoots | Not specified | Not specified | Not specified | 1,379 | [2] |
| GR24 | Melon | Adventitious Roots | Not specified | Not specified | Not specified | 2,742 | [3] |
| GR24 + IAA | Melon | Adventitious Roots | Not specified | Not specified | Not specified | 3,352 | [3] |
| ABA | Arabidopsis | Seedlings | Various | 14 (Commonly upregulated across 5 ABA-related stresses) | 8 (Commonly downregulated across 5 ABA-related stresses) | 22 (Commonly regulated) | [4][5][6][7][8] |
| Cytokinin (BAP) | Arabidopsis | Seedlings | 15 min | 71 | Not specified | >71 | [9] |
| 2 h | >100s | >100s | >200 | [9] | |||
| Gibberellin (GA) | Arabidopsis | Seedlings | Not specified | 92.3% of light reaction genes | Most carbon fixation genes | Not specified | [10] |
| Ethylene (Ethephon) | Chrysanthemum | Seedlings | Not specified | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for plant hormone treatment and subsequent RNA-sequencing analysis, based on common practices in the cited literature.
Plant Growth and Hormone Treatment
-
Plant Material and Growth Conditions: Arabidopsis thaliana (or other selected plant species) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).
-
Hormone Treatment: For hormone treatments, seedlings of a specific age (e.g., 10-day-old) are transferred to liquid MS medium supplemented with the respective hormone at a predetermined concentration (e.g., 1 µM GR24, 1 µM IAA, 1 µM kinetin for cytokinin, 10 µM GA, 10 µM ABA, or 100 µM ACC for ethylene precursor). Control seedlings are treated with a mock solution (e.g., solvent used for hormone stock).
-
Sample Collection: Whole seedlings or specific tissues (e.g., roots, shoots) are harvested at various time points after treatment (e.g., 1h, 3h, 6h, 12h), flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[7][12][13]
RNA-Sequencing and Data Analysis
-
RNA Extraction and Library Preparation: Total RNA is extracted from the collected samples using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. mRNA is then purified and fragmented, followed by cDNA synthesis and library construction using a kit such as the NEBNext Ultra RNA Library Prep Kit for Illumina.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq, HiSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are subjected to quality control using tools like FastQC to assess read quality. Adapters and low-quality reads are trimmed.
-
Mapping: The cleaned reads are mapped to the reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted. Differential expression analysis between hormone-treated and control samples is performed using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered as differentially expressed genes (DEGs).
-
Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify over-represented biological processes and metabolic pathways.[7][14][15]
-
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of GR24 and other major plant hormones.
This compound Signaling Pathway
Auxin Signaling Pathway
Cytokinin Signaling Pathway
Gibberellin (GA) Signaling Pathway
Abscisic Acid (ABA) Signaling Pathway
Ethylene (ET) Signaling Pathway
Experimental Workflow for Comparative Transcriptomics
Conclusion
This guide provides a comparative overview of the transcriptomic responses of plants to this compound and other major phytohormones. The presented data highlights the extensive and often overlapping transcriptional networks regulated by these signaling molecules. The detailed experimental protocols and signaling pathway diagrams serve as a practical resource for researchers investigating hormonal crosstalk. Further comparative transcriptomic studies, particularly those directly comparing GR24 with gibberellins, abscisic acid, and ethylene under identical conditions, will be invaluable in further dissecting the intricate web of plant hormone signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. ijeast.com [ijeast.com]
- 3. Transcript profiling of cytokinin action in Arabidopsis roots and shoots discovers largely similar but also organ-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of public RNA sequencing data of abscisic acid-related abiotic stresses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Meta-analysis of public RNA sequencing data of abscisic acid-related abiotic stresses in Arabidopsis thaliana [frontiersin.org]
- 6. Meta-analysis of public RNA sequencing data of abscisic acid-related abiotic stresses in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokinin-induced gene expression in Arabidopsis [harvest.usask.ca]
- 14. Frontiers | New Insights in Transcriptional Regulation of the Ethylene Response in Arabidopsis [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of (-)-Strigolactone GR24: A Procedural Guide
Essential Safety and Handling Information
Before proceeding with disposal, it is imperative to be familiar with the handling and storage requirements for (-)-Strigolactone GR24. The following table summarizes key safety and storage information.
| Parameter | Information | Source(s) |
| Storage Temperature | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. | [2][3] |
| Storage Conditions | Store in a dry, dark, and well-ventilated place. Keep the container tightly closed and away from incompatible materials. | [4] |
| Handling Precautions | Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. | [4] |
| Known Hazards | While some safety data sheets indicate no available data for specific pictograms or hazard statements, it is prudent to treat the compound as potentially hazardous. Avoid contact with skin and eyes. | [4] |
| Chemical Class | Belongs to the class of sesquiterpene lactones. Lactones are susceptible to hydrolysis, particularly in non-neutral aqueous solutions. | [3][5] |
Operational Plan for Disposal
The disposal of this compound should be approached as a hazardous chemical waste process. The following step-by-step procedure ensures that the disposal is handled safely and in compliance with institutional and regulatory standards.
Step 1: Initial Assessment and Consultation
-
Review Institutional Policies: Before initiating any disposal procedure, consult your institution's Environmental Health & Safety (EHS) guidelines for chemical waste management.
-
Contact EHS Officer: Inform your designated EHS officer about the intent to dispose of this compound. Provide them with the Safety Data Sheet (SDS) if available, and inquire about specific collection and disposal procedures.
-
Waste Classification: In consultation with the EHS department, classify the waste. Based on its chemical structure (a lactone) and the lack of comprehensive hazard data, it should be treated as a hazardous chemical waste.
Step 2: Preparing the Waste for Collection
-
Solid Waste:
-
Collect any unused or expired this compound solid compound in its original container or a clearly labeled, compatible chemical waste container.
-
Contaminated materials such as personal protective equipment (gloves, lab coats), weigh boats, and absorbent paper should be collected in a dedicated, sealed plastic bag or container labeled as "this compound Contaminated Debris."
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, do not dispose of it down the drain.
-
Collect the solution in a designated, leak-proof, and chemically resistant waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used, and the approximate concentration.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
Once cleaned, the container can be disposed of according to your institution's guidelines for empty chemical containers. Often, this involves defacing the label and placing it in a designated glass or plastic recycling bin.
-
Step 3: Labeling and Storage Prior to Disposal
-
Proper Labeling: Ensure all waste containers are accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The associated hazards (e.g., "Irritant," "Handle with Care")
-
The accumulation start date
-
The laboratory or principal investigator's name and contact information
-
-
Secure Storage: Store the labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 4: Arranging for Professional Disposal
-
Schedule a Pickup: Follow your institution's procedure to schedule a hazardous waste pickup with the EHS department or their contracted waste disposal service.[6]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (-)-Strigolactone GR24
This guide provides immediate safety, handling, and disposal protocols for (-)-Strigolactone GR24, tailored for researchers, scientists, and drug development professionals. The following procedural information is designed to ensure the safe and effective use of GR24 in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is a synthetic analog of strigolactones and should be handled with care in a laboratory environment. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:
Table 1: GHS Hazard and Precautionary Statements for this compound
| Code | Statement |
| Hazard Statements | |
| H302 | Harmful if swallowed.[1][2] |
| H312 | Harmful in contact with skin.[1][2] |
| H332 | Harmful if inhaled.[1][2] |
| H315 | Causes skin irritation.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1][2] |
| Precautionary Statements | |
| P270 | Do not eat, drink or smoke when using this product.[1][2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working with the solid form or if there is a risk of generating aerosols.
All handling of GR24 should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
Table 2: Storage Conditions for this compound
| Condition | Temperature | Duration | Additional Notes |
| Long-term Storage | -20°C | ≥ 4 years | Store in a tightly sealed container under an inert gas like nitrogen.[2] |
| Short-term Storage | Room Temperature | For shipment and brief periods | Avoid prolonged exposure to ambient temperatures. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Store in a sealed container, protected from moisture and light.[3] |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Store in a sealed container, protected from moisture and light.[3] |
GR24 is soluble in several organic solvents.[4]
Table 3: Solubility of this compound
| Solvent |
| Dimethyl sulfoxide (DMSO) |
| N,N-Dimethylformamide (DMF) |
| Ethanol |
| Methanol |
| Acetone |
Experimental Protocol: Preparation of a 1 mM GR24 Stock Solution and Working Solutions
This protocol provides a step-by-step guide for preparing a stock solution of GR24 and subsequent working solutions for use in plant biology experiments, adapted from established laboratory procedures.
Materials:
-
This compound (solid)
-
Acetone (analytical grade)
-
Ethanol (100%, analytical grade)
-
MilliQ water
-
8% PEG 1450 in 50% Ethanol (optional, for specific applications)
-
Microcentrifuge tubes or glass vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ice bucket
Procedure:
Part 1: Preparation of 1 mM GR24 Stock Solution
-
Calculate the required mass of GR24: The molecular weight of GR24 is 298.29 g/mol . To prepare a 1 mM stock solution, you will need 0.2983 mg of GR24 per 1 mL of solvent.
-
Weigh the GR24: In a chemical fume hood, carefully weigh the desired amount of solid GR24. Due to the small quantities, it is advisable to weigh a larger amount (e.g., 2.983 mg) and dissolve it in a larger volume (e.g., 10 mL) to ensure accuracy.
-
Dissolve in Acetone: Add the weighed GR24 to a labeled glass vial. Add the calculated volume of acetone to the vial.
-
Ensure complete dissolution: Vortex the solution until the GR24 is completely dissolved.
-
Storage: Store the 1 mM stock solution at -20°C in a tightly sealed, light-protected container.
Part 2: Preparation of Working Solutions (Example for 1 µM final concentration)
This example is for preparing a 1000 µL working solution for direct application to plant buds.[3]
-
Prepare on ice: Conduct all dilutions on ice to minimize degradation.[3]
-
Combine solvents: In a sterile microcentrifuge tube, combine the following, in order:
-
375 µL of 100% Ethanol
-
374 µL of MilliQ Water
-
250 µL of 8% PEG 1450 (in 50% Ethanol)
-
-
Add GR24 stock solution: Add 1 µL of the 1 mM GR24 stock solution to the solvent mixture.
-
Mix gently: Vortex the solution gently to ensure it is homogenous.
-
Use immediately or store briefly: Use the working solution immediately for your experiment. If necessary, it can be stored at -20°C for a short period before use.[3] A control solution should be prepared using 1 µL of pure acetone instead of the GR24 stock solution.[3]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused solid GR24, contaminated gloves, pipette tips, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused stock and working solutions in a labeled hazardous waste container suitable for flammable organic solvents. Do not pour GR24 solutions down the drain.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
Signaling Pathway and Experimental Workflow
This compound is known to be perceived by two distinct receptors in plants like Arabidopsis, leading to downstream signaling. The racemic mixture of GR24 contains two enantiomers that activate the DWARF14 (D14) receptor in the strigolactone signaling pathway and the KARRIKIN INSENSITIVE 2 (KAI2) receptor in a related signaling pathway. Both pathways converge on the F-box protein MAX2, which leads to the degradation of SMXL family proteins and subsequent regulation of gene expression.
Caption: Dual signaling pathway of this compound via D14 and KAI2 receptors.
The experimental workflow for handling and preparing GR24 solutions follows a logical progression from safe handling of the solid compound to the preparation of stock and working solutions for biological assays.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
